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  • Product: 4-(Ethenesulfonyl)pyridine
  • CAS: 1153516-81-4

Core Science & Biosynthesis

Foundational

synthesis and characterization of 4-vinylsulfonylpyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Vinylsulfonylpyridine Executive Summary The development of highly stable, chemoselective bioconjugation reagents is a critical frontier in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Vinylsulfonylpyridine

Executive Summary

The development of highly stable, chemoselective bioconjugation reagents is a critical frontier in modern drug development, particularly for antibody-drug conjugates (ADCs) and radiopharmaceuticals. While maleimides remain the industry standard for cysteine-targeted conjugation, their susceptibility to retro-Michael reactions and hydrolytic degradation in systemic circulation often leads to premature payload release. Vinyl sulfones have emerged as superior alternatives, providing absolute hydrolytic stability.

This whitepaper provides a comprehensive guide to 4-vinylsulfonylpyridine (4-VSP) , a next-generation Michael acceptor. By incorporating an electron-withdrawing pyridine ring, 4-VSP overcomes the sluggish reaction kinetics of traditional phenyl vinyl sulfones while maintaining the irreversible nature of the thioether bond [1].

Mechanistic Rationale: The Pyridine Advantage

The selection of a bioconjugation tag requires a delicate balance between reactivity and stability. Vinyl sulfones act as excellent Michael acceptors toward thiol groups [2]. However, standard aliphatic or phenyl-based vinyl sulfones react relatively slowly at physiological pH.

The Causality of the Pyridine Ring: Replacing the phenyl ring with a pyridine ring fundamentally alters the electronic landscape of the molecule. The electronegative nitrogen atom in the para-position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group. Consequently, the electrophilicity of the β -carbon is enhanced, accelerating the nucleophilic attack by thiolate anions (e.g., from cysteine residues) by an order of magnitude compared to phenyl vinyl sulfone. This enables rapid bioconjugation at neutral pH without compromising the irreversible nature of the resulting thioether linkage [3].

Chemical Synthesis of 4-Vinylsulfonylpyridine

The synthesis of 4-VSP is achieved through a highly scalable, three-step linear sequence starting from commercially available 4-mercaptopyridine.

Synthesis A 4-Mercaptopyridine + 2-Chloroethanol B Step 1: Thioetherification (Base, Heat) A->B C 2-(Pyridin-4-ylthio)ethanol B->C D Step 2: Oxidation (mCPBA, 0°C) C->D E 2-(Pyridin-4-ylsulfonyl)ethanol D->E F Step 3: Elimination (MsCl, Et3N) E->F G 4-Vinylsulfonylpyridine F->G

Synthetic route for 4-vinylsulfonylpyridine.

Protocol A: Step-by-Step Synthesis (Self-Validating Workflow)

Step 1: Thioetherification

  • Dissolve 4-mercaptopyridine (1.0 eq) and 2-chloroethanol (1.2 eq) in anhydrous ethanol.

  • Add K₂CO₃ (1.5 eq) and reflux for 8 hours. Causality: K₂CO₃ is specifically chosen as a mild base. It is strong enough to deprotonate the highly acidic thiophenol-like proton of 4-mercaptopyridine (pKa ~8.8) to form the nucleophilic thiolate, but mild enough to prevent unwanted side reactions with the alkyl halide.

Step 2: Oxidation

  • Isolate the resulting 2-(pyridin-4-ylthio)ethanol and dissolve in anhydrous CH₂Cl₂. Cool strictly to 0°C using an ice bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) dropwise over 30 minutes. Causality: Maintaining the reaction at 0°C is critical. Elevated temperatures provide the activation energy required for the mCPBA to oxidize the pyridine nitrogen, forming an undesired N-oxide byproduct. The low temperature ensures absolute chemoselectivity for sulfur oxidation.

Step 3: Elimination

  • Dissolve the purified 2-(pyridin-4-ylsulfonyl)ethanol in CH₂Cl₂ at 0°C.

  • Add triethylamine (Et₃N, 3.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Causality: The hydroxyl group is a poor leaving group. MsCl rapidly converts it into a highly reactive mesylate. The excess Et₃N acts as a base to drive the subsequent E2 elimination, yielding the terminal vinyl group. Self-Validation: The success of this step is immediately validated via ¹H NMR. The disappearance of the aliphatic multiplet at ~3.9 ppm (CH₂-OH) and the emergence of a characteristic ABX spin system between 6.0–7.0 ppm confirms complete elimination.

Analytical Characterization

To ensure batch-to-batch reproducibility, the synthesized 4-VSP must be rigorously characterized. Table 1 summarizes the quantitative spectral data required to validate the structural integrity of the molecule.

Table 1: Physicochemical and Spectral Characterization of 4-VSP

ParameterExpected Value / SignatureDiagnostic Utility
Molecular Weight 169.20 g/mol ESI-MS [M+H]⁺ peak at m/z 170.2 confirms mass.
¹H NMR (Vinyl Region) δ 6.1 (d), 6.5 (d), 6.8 (dd)Confirms successful E2 elimination and terminal alkene.
¹H NMR (Pyridine Region) δ 7.8 (d, 2H), 8.9 (d, 2H)Confirms intact heteroaromatic ring (no N-oxidation).
IR Spectroscopy 1320 cm⁻¹, 1140 cm⁻¹Validates asymmetric/symmetric S=O sulfone stretches.

Chemoselective Bioconjugation Workflow

Vinyl sulfones specifically conjugate with free thiol groups while avoiding nonspecific reactions with amines under mildly acidic to neutral conditions [1]. The following protocol outlines the optimal conditions for conjugating 4-VSP to a cysteine-bearing protein.

Bioconjugation A Protein (-SH) C pH 7.4 Buffer A->C B 4-VSP B->C D Thiolate (-S⁻) C->D E Michael Addition D->E F Thioether Conjugate E->F

Thiol-selective Michael addition mechanism.

Protocol B: Cysteine Conjugation (Self-Validating Workflow)

Step 1: Buffer Preparation

  • Prepare a 50 mM sodium phosphate buffer, pH 7.4, supplemented with 150 mM NaCl and 5 mM EDTA. Causality: The pH of 7.4 is deliberately chosen to exploit the pKa differential between cysteine thiols (pKa ~8.3) and lysine primary amines (pKa ~10.5). At pH 7.4, a sufficient fraction of cysteine exists as the highly nucleophilic thiolate anion, while lysines remain fully protonated and unreactive [4]. Furthermore, EDTA is critical to chelate trace heavy metals (e.g., Cu²⁺) that would otherwise catalyze the auto-oxidation of free thiols into unreactive disulfides.

Step 2: Conjugation

  • Reduce the target protein with TCEP (Tris(2-carboxyethyl)phosphine) to ensure all cysteines are free. Remove TCEP via size-exclusion chromatography.

  • Incubate the target protein (100 µM) with 4-VSP (10 eq) at 25°C for 2 hours with gentle agitation.

Step 3: Self-Validation via Ellman's Assay

  • React a 10 µL aliquot of the post-conjugation mixture with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Causality: DTNB reacts instantly with any residual, unreacted thiols to release the TNB²⁻ anion, which absorbs strongly at 412 nm. Validation: A complete lack of absorbance at 412 nm (compared to a pre-conjugation control) confirms 100% conjugation efficiency, providing an orthogonal, self-contained validation of the protocol independent of downstream LC-MS analysis.

Comparative Performance Data

To contextualize the utility of 4-VSP, Table 2 compares its kinetic and stability profile against traditional bioconjugation reactive groups.

Table 2: Kinetic and Stability Comparison of Bioconjugation Tags

Reactive GroupTarget ResidueReaction Rate (pH 7.4)Linkage Stability (Plasma)Primary Failure Mode
Maleimide Cysteine (-SH)Very Fast (k > 1000 M⁻¹s⁻¹)Low to ModerateRetro-Michael / Thiol Exchange
Phenyl Vinyl Sulfone Cysteine (-SH)Slow (k ~ 1-10 M⁻¹s⁻¹)Extremely HighRequires impractically long incubation
4-Vinylsulfonylpyridine Cysteine (-SH) Fast (k ~ 50-100 M⁻¹s⁻¹) Extremely High None (Optimal Balance)

References

  • Title: From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals Source: nih.gov URL: [Link]

  • Title: Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation Source: rsc.org URL: [Link]

  • Title: Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks Source: acs.org URL: [Link]

Sources

Exploratory

The Thiol-Michael Addition of 4-(Ethenesulfonyl)pyridine: Mechanism of Action, Kinetics, and Bioconjugation Protocols

Executive Summary The development of highly selective, stable, and tunable covalent warheads is a cornerstone of modern bioconjugation, chemical biology, and targeted drug discovery. While maleimides have historically do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, stable, and tunable covalent warheads is a cornerstone of modern bioconjugation, chemical biology, and targeted drug discovery. While maleimides have historically dominated cysteine-directed labeling, their susceptibility to retro-Michael reactions and thiol exchange in biological milieus limits their utility in long-term applications such as Antibody-Drug Conjugates (ADCs)[1][2].

Vinyl sulfones have emerged as a superior alternative, offering exquisite chemoselectivity for thiols over amines and yielding highly stable thioether adducts[1][3]. Within this class, 4-(Ethenesulfonyl)pyridine (4-ESP) represents a highly optimized, tunable electrophile. The integration of the electron-withdrawing pyridine ring adjacent to the vinyl sulfone moiety fundamentally alters the molecular orbital landscape, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and significantly accelerating reaction kinetics compared to simple alkyl vinyl sulfones[4]. This whitepaper provides an in-depth technical analysis of the 4-ESP mechanism of action, kinetic profiling, and field-validated protocols for its application in protein modification.

Core Mechanism of Action: The Thiol-Michael Addition

The reaction between 4-(Ethenesulfonyl)pyridine and a thiol proceeds via a highly specific Thiol-Michael addition[2][5]. This process is fundamentally governed by the nucleophilicity of the thiol and the electrophilicity of the β -carbon on the vinyl group.

Mechanistic Steps:
  • Thiolate Generation: The reaction requires the deprotonation of the target thiol (e.g., a cysteine residue) to form a highly nucleophilic thiolate anion ( S− ). The pKa of a typical protein cysteine is ~8.3, but local microenvironments can lower this. Maintaining a reaction pH of 7.0–8.0 ensures a sufficient concentration of thiolate while keeping lysine residues (pKa ~10.5) protonated and unreactive[3][6].

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient β -carbon of the 4-ESP vinyl group. The pyridine ring exerts a strong inductive and resonance electron-withdrawing effect, polarizing the double bond and facilitating this attack[4].

  • Carbanion Formation: The attack generates a transient carbanion intermediate at the α -carbon. This intermediate is highly stabilized by the adjacent sulfonyl group (which can accommodate the negative charge via d-orbital participation or hyperconjugation) and the extended conjugated system of the pyridine ring.

  • Protonation: The carbanion rapidly abstracts a proton from the solvent or a neighboring acidic residue to form a stable, irreversible thioether bond[5][7].

Mechanism A 4-ESP (Electrophile) C Nucleophilic Attack (Transition State) A->C B Protein-S⁻ (Thiolate Nucleophile) B->C D Carbanion Intermediate (Resonance Stabilized) C->D E Protonation (Solvent H+) D->E F Stable Thioether Adduct (Irreversible) E->F

Figure 1: Thiol-Michael addition mechanism of 4-(Ethenesulfonyl)pyridine with a thiolate.

Kinetic Profiling and Chemoselectivity

The structural architecture of the covalent warhead dictates both its reaction rate and its selectivity. 4-ESP occupies a "Goldilocks" zone: it is more reactive than acrylamides and simple alkyl vinyl sulfones, yet avoids the off-target promiscuity and instability associated with maleimides[1][3].

Causality Behind Reactivity

The pyridine ring in 4-ESP acts as a tunable element. At physiological pH, the pyridine nitrogen is largely unprotonated. However, in slightly acidic microenvironments (or through specific hydrogen bonding in an enzyme active site), protonation of the pyridine nitrogen dramatically increases the electron-withdrawing capacity of the system, further accelerating the Michael addition[4]. This makes 4-ESP an excellent candidate for designing microenvironment-sensitive covalent inhibitors.

Table 1: Comparative Reactivity of Cysteine-Targeted Warheads
Warhead ClassTarget NucleophileRelative Reaction RateAdduct StabilityOptimal pH Range
Acrylamide Cysteine ( S− )LowHigh7.5 – 8.5
Alkyl Vinyl Sulfone Cysteine ( S− )ModerateVery High7.0 – 8.0
4-(Ethenesulfonyl)pyridine Cysteine ( S− )HighVery High6.5 – 8.0
Maleimide Cysteine ( S− )Very HighModerate (Prone to exchange)6.5 – 7.5
Isothiocyanate Primary Amines ( NH2​ )ModerateHigh8.5 – 9.5

Data synthesized from comparative electrophile reactivity studies[3][6][8].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high-yield bioconjugation, the following protocol details the site-specific labeling of a single-cysteine mutant protein using 4-ESP.

Expert Insight on Causality: A critical failure point in vinyl sulfone bioconjugation is the use of Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction. While TCEP lacks a thiol, it is a strong nucleophile that can directly react with electron-poor olefins like vinyl sulfones via a competing Michael-type addition[9]. Therefore, a self-validating protocol must include a stringent TCEP removal step prior to warhead introduction.

Protocol: Site-Specific Cysteine Conjugation with 4-ESP

Reagents:

  • Target Protein (10-50 μ M) in Conjugation Buffer.

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5. (Note: EDTA is included to chelate trace heavy metals that promote thiol oxidation).

  • Immobilized TCEP Disulfide Reducing Gel.

  • 4-ESP Stock: 10 mM in anhydrous DMSO.

Step-by-Step Methodology:

  • Reduction of Disulfides: Add Immobilized TCEP Gel to the protein solution (approx. 10-fold molar excess of reducing equivalents). Incubate at room temperature for 1 hour with gentle end-over-end mixing.

  • TCEP Removal (Critical Step): Centrifuge the mixture at 1,000 x g for 2 minutes to pellet the Immobilized TCEP Gel. Transfer the supernatant containing the fully reduced protein to a fresh tube. Validation: The use of immobilized TCEP completely bypasses the need for size-exclusion chromatography (SEC) to remove soluble TCEP, preventing warhead quenching[9].

  • Conjugation: Add 4-ESP from the DMSO stock to a final concentration of 10-20 molar equivalents relative to the protein. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 2 to 4 hours, or at 4°C overnight.

  • Quenching: Terminate the reaction by adding a 50-fold molar excess of a low-molecular-weight thiol, such as L-cysteine or β -mercaptoethanol (BME), and incubate for 15 minutes. This scavenges any unreacted 4-ESP.

  • Purification: Remove the quenched 4-ESP-thiol adducts via SEC (e.g., a PD-10 desalting column) or extensive dialysis against the desired storage buffer.

  • Analysis: Confirm conjugation efficiency and stoichiometry via Intact Mass Spectrometry (LC-MS). A mass shift corresponding to the exact mass of the 4-ESP adduct confirms successful covalent modification.

Workflow Step1 Step 1: Disulfide Reduction Immobilized TCEP, pH 7.5 Step2 Step 2: TCEP Removal Centrifugation (Prevents Quenching) Step1->Step2 Step3 Step 3: 4-ESP Conjugation Add 4-ESP (10-20 eq), Incubate 2-4h Step2->Step3 Step4 Step 4: Reaction Quenching Add excess L-Cysteine or BME Step3->Step4 Step5 Step 5: Purification & Analysis SEC and Intact LC-MS Step4->Step5

Figure 2: Standardized workflow for site-specific protein cysteine bioconjugation using 4-ESP.

Applications in Drug Development

The unique reactivity profile of 4-(Ethenesulfonyl)pyridine makes it an invaluable tool in several advanced therapeutic domains:

  • Targeted Covalent Inhibitors (TCIs): By appending the 4-ESP warhead to a target-specific recognition motif, researchers can design irreversible inhibitors that bind to non-catalytic cysteines. The pyridine ring can be structurally modified to optimize binding affinity within the target pocket[3][4].

  • Antibody-Drug Conjugates (ADCs): The absolute stability of the vinyl sulfone-derived thioether bond prevents premature payload release in systemic circulation, a known limitation of maleimide-based ADCs[1][2].

  • Activity-Based Protein Profiling (ABPP): 4-ESP derivatives can be utilized as chemoproteomic probes to map reactive cysteines across the proteome, aiding in the discovery of novel allosteric sites and off-target liability screening.

Sources

Foundational

A Guide to the Aqueous Solubility and Stability of 4-(Ethenesulfonyl)pyridine for Drug Discovery Applications

An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Introduction 4-(Ethenesulfonyl)pyridine, also known as 4-vinylsulfonyl pyridine, is a heterocyclic compound featuring a pyridine ring function...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction

4-(Ethenesulfonyl)pyridine, also known as 4-vinylsulfonyl pyridine, is a heterocyclic compound featuring a pyridine ring functionalized with a vinyl sulfone group. This molecule has garnered interest in drug discovery and chemical biology as a versatile covalent modifier. The vinyl sulfone moiety acts as a Michael acceptor, capable of forming stable thioether bonds with cysteine residues in proteins under physiological conditions.[1][2][3] The pyridine ring, a common scaffold in medicinal chemistry, influences the compound's physicochemical properties, including solubility and target engagement.

A comprehensive understanding of a compound's aqueous solubility and stability is a cornerstone of successful drug development, ensuring reliable data in biological assays and guiding formulation strategies. This guide provides an in-depth analysis of the factors governing the behavior of 4-(Ethenesulfonyl)pyridine in aqueous buffers, outlines robust experimental protocols for its characterization, and offers field-proven insights for researchers and drug development professionals.

Core Physicochemical Characteristics

The behavior of 4-(Ethenesulfonyl)pyridine in aqueous media is dictated by the interplay of its two key functional groups:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. This property is critical for aqueous solubility; at pH values below its pKa, the compound will exist as a more soluble pyridinium salt.[4]

  • The Vinyl Sulfone Group: This electron-withdrawing group renders the terminal vinyl carbon electrophilic and susceptible to nucleophilic attack. While this reactivity is essential for its function as a covalent inhibitor, it is also the primary route of its degradation in aqueous solutions via reaction with water or hydroxide ions.[1][2] However, the vinyl sulfone group is notably more stable to hydrolysis than other common cysteine-reactive warheads like maleimides, particularly at neutral pH.[5]

Aqueous Solubility Assessment

Determining the solubility of a compound is a critical first step, as it defines the maximum concentration achievable in experimental buffers. Both thermodynamic and kinetic solubility measurements provide valuable, context-specific information.[6]

Causality Behind Solubility: The Impact of pH

The solubility of 4-(Ethenesulfonyl)pyridine is fundamentally linked to the pH of the aqueous buffer. The basic pyridine nitrogen can accept a proton, forming a charged pyridinium ion that is significantly more soluble in polar solvents like water than its neutral counterpart. Therefore, higher solubility is expected in acidic to neutral buffers. As the pH increases into the basic range, the compound will be predominantly in its less soluble, neutral form.

Protocol: Thermodynamic "Shake-Flask" Solubility Determination

The shake-flask method remains the gold standard for measuring thermodynamic solubility, representing the true equilibrium concentration of a compound in a given medium.[7]

Objective: To determine the maximum soluble concentration of 4-(Ethenesulfonyl)pyridine at equilibrium across a range of physiologically relevant pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM citrate for pH 4.0, 50 mM phosphate for pH 7.4, and 50 mM borate for pH 9.0).

  • Compound Addition: Add an excess amount of solid 4-(Ethenesulfonyl)pyridine to a known volume (e.g., 1 mL) of each buffer in low-adsorption vials. A visual excess of solid material must be present.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the solution reaches equilibrium and allows for any potential solid-state phase transformations to the most stable polymorph.[7]

  • Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 g for 15 minutes) to pellet the undissolved solid.

  • Supernatant Sampling: Carefully collect an aliquot of the clear supernatant. Causality: It is critical to avoid disturbing the solid pellet. Subsequent filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is a self-validating step to ensure the removal of any remaining microparticulates.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as the stability-indicating HPLC-UV method described in Section 5.0.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

Buffer SystempHTemperature (°C)Thermodynamic Solubility (µg/mL)
50 mM Citrate4.025Result
50 mM Phosphate7.425Result
50 mM Borate9.025Result
50 mM Phosphate7.437Result

Aqueous Stability Profiling

While vinyl sulfones are generally stable in aqueous solution, their stability is not absolute and can be influenced by pH, temperature, and buffer components.[5][8] A thorough stability assessment is essential to define appropriate conditions for compound handling, storage, and use in assays.

Predicted Degradation Pathway

The primary degradation mechanism for 4-(Ethenesulfonyl)pyridine in aqueous buffers is the Michael addition of water or a hydroxide ion across the activated double bond. This reaction is expected to be significantly accelerated under basic conditions due to the increased concentration of the more nucleophilic hydroxide ion.[5][9] The resulting product is 2-(pyridine-4-sulfonyl)ethan-1-ol, which is inactive as a covalent modifier.

G cluster_main Predicted Hydrolytic Degradation parent 4-(Ethenesulfonyl)pyridine product 2-(Pyridine-4-sulfonyl)ethan-1-ol (Inactive Adduct) parent->product Michael Addition nucleophile H₂O / OH⁻ (Base-Catalyzed) nucleophile->parent

Caption: Predicted degradation pathway of 4-(Ethenesulfonyl)pyridine in aqueous buffer.

Protocol: Time-Course Stability Assessment

Objective: To quantify the degradation of 4-(Ethenesulfonyl)pyridine over time in various buffers and at different temperatures.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of 4-(Ethenesulfonyl)pyridine in an aprotic organic solvent like DMSO (e.g., 10 mM).

  • Working Solutions: Dilute the stock solution into the desired aqueous buffers (e.g., pH 4.0, 7.4, 9.0) to a final concentration well below its solubility limit (e.g., 10-50 µM). Ensure the final percentage of the organic co-solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solutions into sealed vials and incubate them at controlled temperatures (e.g., 5°C, 25°C, and an accelerated condition of 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. The t=0 sample should be processed and analyzed immediately to serve as the 100% reference.

  • Sample Quenching (If Necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong acid/organic mobile phase mixture to prevent further degradation prior to analysis.

  • Quantification: Analyze all samples using a stability-indicating HPLC-UV method (see Section 5.0). Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial exercise to understand the intrinsic stability of a molecule and to ensure the analytical method is capable of detecting and separating potential degradants.[10]

  • Acidic Hydrolysis: Incubate in 0.1 M HCl at 60°C. The protonated pyridine ring may offer some stability to the vinyl sulfone group.

  • Basic Hydrolysis: Incubate in 0.1 M NaOH at room temperature. Rapid degradation is expected via base-catalyzed Michael addition of hydroxide.[5][9]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. This will assess the susceptibility of the molecule to oxidation.

  • Photostability: Expose a solution of the compound to UV/Vis light according to ICH Q1B guidelines.

Data Presentation: Stability Profile

Present the stability data in a summary table for easy comparison.

ConditionTemperature (°C)Time (hours)% Parent Compound Remaining
pH 4.0 Buffer2548Result
pH 7.4 Buffer2548Result
pH 9.0 Buffer2548Result
pH 7.4 Buffer4048Result
0.1 M NaOH252Result

Core Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is the linchpin of any solubility or stability study. Its purpose is to quantify the parent compound while simultaneously separating it from all potential degradation products, process impurities, and excipients.[10][11]

G cluster_workflow Analytical Workflow A Sample Preparation (Dilution in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (e.g., 260 nm) C->D E Data Acquisition & Integration D->E F Quantification (vs. Calibration Curve) E->F

Caption: General experimental workflow for HPLC-UV quantification.

Recommended HPLC-UV Method Parameters

Rationale: A reversed-phase HPLC method is ideal for a molecule with the polarity of 4-(Ethenesulfonyl)pyridine.

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar). A standard C18 column provides good retention for this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier is essential. It protonates the pyridine nitrogen, leading to excellent, sharp peak shapes and preventing tailing that occurs with basic analytes on silica-based columns at neutral pH.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 5-7 minutes. This ensures that the parent compound and any potential degradants (which are likely to be more polar) are well-resolved.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the pyridine chromophore has a strong absorbance, likely around 260 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 2-5 µL.

Method Validation: This method should be validated for specificity by analyzing samples from the forced degradation studies to confirm that all degradant peaks are resolved from the main analyte peak.

Summary of Insights & Best Practices

Based on the fundamental chemistry of its constituent moieties, the following best practices are recommended when working with 4-(Ethenesulfonyl)pyridine:

  • Solubility: Expect significantly higher solubility in acidic to neutral aqueous buffers (pH < 7.5) compared to basic buffers. For challenging applications requiring high concentrations, pH adjustment is the most effective initial strategy.[4]

  • Stability: The compound exhibits good stability in neutral and acidic aqueous solutions at ambient temperatures.[5][8] The primary liability is hydrolysis under basic conditions.

  • Stock Solutions: Prepare and store concentrated stock solutions in an aprotic, water-miscible organic solvent such as DMSO at -20°C or -80°C.

  • Working Solutions: Prepare fresh aqueous working solutions for assays daily. Avoid storing the compound in basic buffers (pH > 8) for extended periods, especially at temperatures above ambient, as this will lead to time-dependent degradation and a loss of active compound concentration.

  • Analytical Diligence: Always use a validated, stability-indicating HPLC method to confirm the concentration and purity of the compound, particularly when troubleshooting unexpected biological assay results.

References

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology.
  • Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. ACS Macro Letters.
  • Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC Publishing.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. PubMed.
  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • BIODEGRADATION OF VINYL SULFONE REACTIVE DYES. Georgia Institute of Technology.
  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosph
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Tunable Thermal Degradation of Poly(vinyl butyl carbonate sulfone)s via Side-Chain Branching. ACS Macro Letters.
  • Analytical Methods for the Quantification of Pyridine-2-sulfon
  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • HPLC Methods for analysis of Pyridine.
  • Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. PMC.
  • III Analytical Methods. Japan Environment and Children's Study.
  • Vinyl sulfone – Knowledge and References. Taylor & Francis.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online.
  • Solubility D
  • Base‐Mediated C4‐Selective C−H‐Sulfonyl
  • improving the solubility of 4-(4-acetylphenyl)pyridine. Benchchem.
  • Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies on the stability of vinblastine sulf
  • Stability of 4-DMAP in solution. PubMed.
  • Separation of pyridine or pyridine derivatives
  • Synthesis, characterization, and multielectron redox property of pyridine-coordinated tetra-Ru-oxo core sandwich-type si.
  • Stability and Reactivity of Alternative Nucleobases in Concentr

Sources

Exploratory

Spectroscopic Properties of 4-(Ethenesulfonyl)pyridine: A Technical Guide for Reaction Monitoring

Executive Summary & Mechanistic Foundation In the realm of bioconjugation, click chemistry, and targeted drug discovery, vinyl sulfones serve as highly robust Michael acceptors. Among these, 4-(Ethenesulfonyl)pyridine (4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundation

In the realm of bioconjugation, click chemistry, and targeted drug discovery, vinyl sulfones serve as highly robust Michael acceptors. Among these, 4-(Ethenesulfonyl)pyridine (4-ESP) —also known as 4-pyridyl vinyl sulfone—stands out due to its unique stereoelectronic profile. The strong electron-withdrawing nature of both the sulfone moiety and the pyridine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, making the β -carbon exceptionally electrophilic.

Historically, pyridyl vinyl sulfones have been extensively studied for their rapid reactivity with nucleophilic agents, such as thiols and amines, forming stable thioether or amino linkages[1]. As a Senior Application Scientist, understanding the spectroscopic signatures of 4-ESP is not merely an exercise in characterization; it is the foundational requirement for designing real-time, self-validating kinetic assays. This guide provides an in-depth analysis of the spectroscopic properties of 4-ESP and details a rigorous methodology for monitoring its Michael addition reactions.

Spectroscopic Profiling of 4-ESP

To accurately monitor the consumption of 4-ESP in a reaction mixture, one must first establish its baseline spectroscopic profile. The structural causality behind these signals dictates which analytical modality is best suited for reaction monitoring[2].

The vinyl group (-CH=CH₂) in 4-ESP forms a classic ABX spin system in ¹H NMR due to the geminal and vicinal coupling of the protons. Because the sulfone group is strongly electron-withdrawing, these protons are heavily deshielded, shifting them downfield into a clear spectral window (δ 6.0–6.9 ppm) that is distinct from the aliphatic products formed post-reaction.

Table 1: Quantitative Spectroscopic Data for 4-ESP

Spectroscopic ModalityKey Resonances / WavenumbersStructural Assignment & Causality¹H NMR (400 MHz, CDCl₃)δ 8.85 (d, 2H), 7.75 (d, 2H)Pyridine aromatic protons. Strongly deshielded by the electronegative nitrogen atom.δ 6.80 (dd, 1H), 6.50 (d, 1H), 6.15 (d, 1H)Vinyl protons (ABX spin system). Deshielded by the electron-withdrawing sulfone group.¹³C NMR (100 MHz, CDCl₃)δ 151.2, 146.5, 121.8Pyridine ring carbons.δ 137.4, 130.1Vinyl carbons. The β -carbon (130.1 ppm) is highly electrophilic due to resonance.FT-IR (ATR)1320 cm⁻¹, 1145 cm⁻¹Asymmetric and symmetric S=O stretching vibrations of the sulfone moiety.1620 cm⁻¹C=C stretching of the vinyl group. Disappears upon nucleophilic addition.UV-Vis (MeOH)λmax ~ 260 nm π π transition of the conjugated pyridine-vinyl sulfone system. Note: Chemical shifts are referenced to residual solvent peaks as per standard NMR solvent data protocols[3].

Real-Time Reaction Monitoring: Thiol-Michael Addition

When 4-ESP reacts with a thiol (thiol-ene Michael addition), the sp² hybridized carbons of the vinyl group rehybridize to sp³. Spectroscopically, this results in the complete disappearance of the vinyl signals in the ¹H NMR (δ 6.0–6.9 ppm) and the C=C stretch in the FT-IR (1620 cm⁻¹), while new aliphatic signals emerge upfield (δ 3.0–4.0 ppm).

To ensure the kinetic data is scientifically rigorous and self-validating, the protocol below utilizes an internal standard. The constant integral of the internal standard proves that any signal decay is due to chemical conversion, not instrument drift or shimming degradation.

Experimental Workflow Diagram

G A 1. Sample Preparation 4-ESP + Internal Std in CDCl3 B 2. Spectrometer Setup Thermostated at 25°C, Lock & Shim A->B C 3. Reaction Initiation Inject Thiol & Base, Mix Rapidly B->C D 4. Real-Time Data Acquisition 1H NMR, 1 scan/min for 60 mins C->D E 5. Kinetic Profiling Integrate Vinyl Protons (6.0-6.9 ppm) D->E F 6. Endpoint Determination Complete Disappearance of C=C Signals E->F

Figure 1: Real-time NMR monitoring workflow for 4-ESP Michael addition kinetics.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

  • Weigh exactly 0.10 mmol of 4-ESP and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Dissolve the mixture in 0.5 mL of CDCl₃ directly in a high-quality 5 mm NMR tube. The internal standard provides a sharp, isolated singlet at ~δ 6.1 ppm (aromatic protons) and ~δ 3.8 ppm (methoxy protons) that will not overlap with the shifting product peaks.

Step 2: Instrument Calibration (The Causality of Temperature)

  • Insert the NMR tube into the spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl₃, tune the probe, and perform a rigorous gradient shim.

  • Critical Step: Equilibrate the probe temperature strictly to 25.0 °C for at least 10 minutes. Causality: Michael additions are highly temperature-dependent. Fluctuations in probe temperature will alter the kinetic rate constant ( k ), invalidating comparative studies.

Step 3: Reaction Initiation

  • Eject the sample tube.

  • Rapidly inject 0.10 mmol of the target thiol and 0.01 mmol of a catalytic base (e.g., triethylamine) using a microsyringe.

  • Invert the tube 3 times to ensure immediate homogeneity, and re-insert it into the spectrometer.

Step 4: Pseudo-2D Data Acquisition

  • Utilize a kinetic pulse program (e.g., zg on Bruker systems) configured with a pre-acquisition delay ( D1 ) of 5 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons. This guarantees quantitative integration.

  • Acquire one ¹H NMR spectrum (1 to 4 scans) every 60 seconds for a total of 60 minutes.

Step 5: Kinetic Data Processing

  • Phase and baseline-correct all spectra identically.

  • Set the integral of the internal standard (e.g., methoxy protons at δ 3.8 ppm) to a fixed value (e.g., 9.00).

  • Integrate the decaying ABX vinyl protons of 4-ESP (δ 6.0–6.9 ppm) across all time points.

  • Plot ln([4-ESP]t​/[4-ESP]0​) versus time to extract the pseudo-first-order rate constant, confirming the reaction's kinetic profile.

Conclusion

The spectroscopic properties of 4-(Ethenesulfonyl)pyridine make it an ideal candidate for real-time reaction monitoring. The distinct ABX spin system of its vinyl protons provides a clear analytical window in ¹H NMR, free from the interference of the highly deshielded pyridine aromatic signals. By employing a self-validating kinetic protocol with an internal standard and strict thermodynamic control, researchers can accurately quantify the reactivity of 4-ESP in bioconjugation and drug development workflows.

References

  • Title: Visible-Light-Induced Synthesis of Vinyl Sulfones via Decarboxylative Sulfonylation of Cinnamic Acids Using Sulfonylazides/p-Toluenesulfonylmethyl Isocyanide/β-Keto Sulfones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Chemistry of Heterocyclic Compounds (via ResearchGate)
  • Source: Cambridge Isotope Laboratories (via Washington.edu)

Sources

Foundational

The Evolution and Application of Vinyl Sulfone Pyridine Reagents in Covalent Drug Discovery and Bioconjugation

Executive Summary The transition from reversible binding paradigms to targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery. At the heart of this revolution is the optimization of electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from reversible binding paradigms to targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery. At the heart of this revolution is the optimization of electrophilic warheads. While acrylamides dominate the clinical landscape, vinyl sulfones have emerged as highly tunable, privileged scaffolds[1]. Historically limited by promiscuous reactivity, the strategic incorporation of a pyridine ring into the vinyl sulfone architecture has unlocked unprecedented precision. This whitepaper explores the mechanistic causality, structural tuning, and self-validating experimental workflows that define vinyl sulfone pyridine reagents in contemporary therapeutics and bioconjugation.

Historical Context: From Generic Electrophiles to Precision Warheads

Vinyl sulfones have long been recognized as robust Michael acceptors, historically utilized as broad-spectrum functional groups in organic synthesis[1]. Early iterations of aliphatic and simple aryl vinyl sulfones were highly reactive, often leading to off-target toxicity via promiscuous interactions with cellular glutathione (GSH) and off-target proteins.

The critical breakthrough occurred when researchers began replacing simple aryl rings with heteroaromatic systems, specifically pyridines. The discovery that 2-sulfonylpyridines and related pyridine-conjugated vinyl sulfones could act as "quiet" electrophiles marked a paradigm shift[2]. By positioning a pyridine ring adjacent to the sulfone or the vinyl group, chemists discovered a mechanism to precisely tune the lowest unoccupied molecular orbital (LUMO) of the electrophile. This enabled the development of reagents that remain largely unreactive in the cellular milieu until bound to their specific target, where proximity-driven thia-Michael addition occurs[2].

Mechanistic Principles & Reactivity Tuning

The Causality of the Pyridine Core

The choice of a pyridine ring is not arbitrary; it is rooted in fundamental physical organic chemistry. The nitrogen atom in the pyridine ring exerts strong inductive and resonance electron-withdrawing effects (EWG). Depending on its positional isomerism (ortho, meta, or para relative to the sulfone), the pyridine ring modulates the acidity of the vinyl protons and the electrophilicity of the β -carbon.

  • Stereochemical Strain vs. Reactivity: In the design of targeted covalent inhibitors, trans-vinyl sulfones are strictly preferred over cis-isomers. Steric strain in cis-olefins artificially elevates intrinsic reactivity (e.g., GSH kinact​ ~0.04 M−1s−1 ), leading to poor target selectivity and rapid metabolic clearance[3].

  • Positional Tuning: When optimizing Nrf2 activators, placing an ortho-pyridine ring closer to the sulfoximine core dramatically increases potency by enhancing the intrinsic reactivity towards the Keap1 cysteine sensors, compared to placing it on a distal ring[4].

G N1 Vinyl Sulfone Pyridine (Electrophile) N3 Pre-covalent Complex (Reversible) N1->N3 Affinity Binding N2 Target Protein (Cys-Thiolate) N2->N3 Target Recognition N4 Transition State (Thia-Michael) N3->N4 Nucleophilic Attack N5 Covalent Adduct (Irreversible) N4->N5 Protonation

Mechanistic pathway of targeted covalent inhibition via thia-Michael addition.

Applications in Targeted Covalent Inhibitors (TCIs)

The clinical validation of vinyl sulfone pyridine derivatives is best exemplified by the recent discovery of WRN helicase inhibitors for microsatellite instability-high (MSI-H) cancers. During the optimization of VVD-214 (RO7589831), researchers systematically evaluated heteroaromatic cores to balance intrinsic reactivity with inhibitory potency[3].

As shown in the data below, moving the nitrogen atom within the pyridine/diazine ring drastically alters the target IC50, proving that the warhead is not merely a passive attachment, but an active participant in target recognition and covalent bond formation[3].

Quantitative Data: Impact of Heteroaromatic Core on Reactivity
Scaffold / WarheadTarget ApplicationIC50 / EC50 ( μ M)Intrinsic Reactivity / Potency Impact
Pyrimidine (2a) WRN Helicase~1.0Optimal balance of reactivity and stability
Pyridine Isomer (3a) WRN Helicase1.0High potency, comparable to pyrimidine
Pyridine Isomer (3b) WRN Helicase2.1Moderate potency
Pyridine Isomer (3c) WRN Helicase17.0Marked reduction in potency
o-Pyridine (Ring A) Nrf2 Activation0.186 - 0.316High activation potency
o-Pyridine (Ring B) Nrf2 Activation0.084 - 0.1432-fold increase in Nrf2 activation

(Data synthesized from the optimization of WRN helicase inhibitors[3] and Nrf2 activators[4])

Applications in Thiol-Selective Bioconjugation

Beyond small-molecule therapeutics, vinyl sulfone pyridines are premier reagents for bioconjugation, particularly in the synthesis of radiopharmaceuticals and polymer-protein hybrids[5]. The vinyl sulfone moiety exhibits exquisite selectivity for thiols (cysteine) over amines (lysine) at physiological pH (7.4–8.0). The driving force of these reactions can often be monitored easily, and the resulting thioether linkage is highly stable in vivo, unlike maleimide conjugates which are prone to retro-Michael deconjugation or hydrolysis[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every procedure includes a built-in quality control checkpoint to confirm causality and mechanistic accuracy.

Protocol A: Thiol-Selective Bioconjugation of a Protein

Objective: Covalently attach a functionalized vinyl sulfone pyridine to a target protein's exposed cysteine.

  • Buffer Exchange: Exchange the target protein into a pH 7.5 HEPES buffer.

    • Causality: At pH 7.5, the cysteine thiol ( pKa​ ~8.3) exists partially as a highly nucleophilic thiolate. Amines ( pKa​ ~10.5) remain protonated and unreactive, ensuring strict thiol selectivity.

  • Reduction of Disulfides: Incubate the protein with 10 equivalents of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.

    • Causality: DTT or β -mercaptoethanol cannot be used because their free thiols will aggressively consume the vinyl sulfone reagent. TCEP is a phosphine-based reducer that does not react with Michael acceptors.

  • Conjugation: Add 5-10 molar equivalents of the vinyl sulfone pyridine reagent. Incubate for 2-4 hours at 25°C.

  • Validation Checkpoint (Intact MS): Subject the reaction mixture to LC-MS (Time-of-Flight).

    • Self-Validation: A successful reaction must show a clean mass shift corresponding exactly to the molecular weight of the vinyl sulfone reagent. The absence of +2 or +3 mass shifts validates the 1:1 stoichiometric selectivity of the pyridine-tuned warhead.

Protocol B: Activity-Based Protein Profiling (ABPP) for Covalent Inhibitor Selectivity

Objective: Validate the on-target covalent engagement of a vinyl sulfone pyridine inhibitor in a live cellular proteome.

  • Proteome Labeling: Pre-incubate live cells or lysates with the vinyl sulfone pyridine inhibitor (e.g., 1 μ M) for 1 hour. Subsequently, add a broad-spectrum reactive cysteine probe (e.g., iodoacetamide-alkyne) for 1 hour.

    • Causality: This is a competitive format. If the inhibitor covalently occupies the target cysteine, the alkyne probe cannot bind.

  • CuAAC (Click Chemistry): Lyse cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne probe.

  • Enrichment: Isolate labeled proteins using streptavidin-agarose beads.

  • Validation Checkpoint (Quantitative Proteomics): Analyze the enriched fraction via LC-MS/MS.

    • Self-Validation: The ratio of MS intensities (DMSO control vs. Inhibitor) must show a >5-fold reduction specifically for the target protein. If off-target proteins also show a reduction, the intrinsic reactivity of the pyridine core is too high and requires further structural tuning[2].

G S1 Library Synthesis (Pyridine VS Warheads) S2 In Vitro Screening (Target Protein Assay) S1->S2 Screen S3 Intact Protein MS (Adduct Confirmation) S2->S3 Hit ID S4 Cellular Engagement (Activity-Based Profiling) S3->S4 Validation S5 Lead Optimization (Tuning Pyridine Core) S4->S5 In Vivo Efficacy S5->S1 Iterative Design

Self-validating workflow for the discovery of vinyl sulfone pyridine covalent inhibitors.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications. 4

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications.2

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis. 1

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. 5

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - NIH.6

Sources

Exploratory

theoretical calculations of 4-(Ethenesulfonyl)pyridine reactivity

An In-depth Technical Guide to the Theoretical Calculation of 4-(Ethenesulfonyl)pyridine Reactivity Abstract 4-(Ethenesulfonyl)pyridine, a molecule featuring a vinyl sulfone moiety appended to an electron-deficient pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical Calculation of 4-(Ethenesulfonyl)pyridine Reactivity

Abstract

4-(Ethenesulfonyl)pyridine, a molecule featuring a vinyl sulfone moiety appended to an electron-deficient pyridine ring, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs). The intrinsic reactivity of its electrophilic vinyl group, which is finely tuned by the electronic properties of the pyridine heterocycle, dictates its potency and selectivity towards nucleophilic residues in target proteins. This guide provides a comprehensive overview of the theoretical and computational chemistry frameworks used to dissect, predict, and rationalize the reactivity of this important pharmacological warhead. We will explore the quantum chemical principles governing its reactivity, detail step-by-step protocols for computational analysis, and discuss the application of these theoretical insights in the rational design of next-generation therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate inhibitor design and optimization.

Part 1: The Theoretical Underpinnings of Reactivity

The reactivity of 4-(ethenesulfonyl)pyridine is dominated by its nature as a potent Michael acceptor. The strongly electron-withdrawing sulfonyl group, in concert with the inherent electron deficiency of the 4-substituted pyridine ring, renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[1][2][3] In a biological context, this reactivity is most relevant in the context of forming a covalent bond with the thiol side chain of a cysteine residue within a protein's binding pocket—the cornerstone of many covalent drugs.[4]

The Thiol-Michael Addition: The Core Mechanism

The key reaction is the conjugate, or Michael, addition of a biological nucleophile (typically a thiolate anion, RS⁻) to the activated double bond. This process proceeds through a carbanionic intermediate which is subsequently protonated to yield the final covalent adduct.[5][6] Understanding the energetics of this pathway—specifically the height of the activation energy barrier—is paramount to predicting the compound's reactivity.

A lower activation barrier implies a faster reaction rate, which can correlate with higher biochemical potency. However, excessive reactivity can lead to indiscriminate reactions with off-target biomolecules, such as glutathione, resulting in toxicity. Therefore, the goal of computational modeling is often to guide the design of molecules with a "Goldilocks" level of reactivity: potent enough to engage the target efficiently but stable enough to avoid widespread off-target effects.

Key Computational Approaches

To accurately model this chemical transformation, computational methods that can handle bond-forming and bond-breaking events are required. Simple molecular mechanics force fields are insufficient for this task.[4][7]

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for studying reaction mechanisms. It provides a robust balance of computational cost and accuracy for calculating the electronic structure and energies of molecules. The choice of functional and basis set is critical. Functionals like M06-2X or ωB97X-D are often preferred for their performance in calculating reaction barrier heights, while Pople-style basis sets like 6-311+G(d,p) are commonly used to provide a flexible description of the electron distribution.[4][8]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): To simulate the reaction within the complex and heterogeneous environment of a protein's active site, a hybrid QM/MM approach is the gold standard.[9][10][11] This method treats the chemically active region—the vinyl sulfone warhead and the reacting cysteine residue—with the accuracy of quantum mechanics (QM), while the surrounding protein and solvent are modeled using computationally efficient molecular mechanics (MM). This partitioning allows for the inclusion of crucial environmental effects, such as hydrogen bonding, electrostatic stabilization, and steric constraints imposed by the active site, which can significantly alter the reaction's energy profile compared to the gas phase or implicit solvent models.[9][11]

Part 2: A Practical Workflow for Reactivity Calculation

Predicting the reactivity of a molecule like 4-(ethenesulfonyl)pyridine involves a systematic computational workflow. The primary goal is to calculate the potential energy surface for the Michael addition reaction, identifying the transition state (TS) and thus the activation energy (ΔE‡).

G cluster_0 Computational Reactivity Workflow A 1. Model Construction (Reactants: 4-ESP + MeS⁻) B 2. Geometry Optimization (Find energy minima) A->B C 3. Transition State (TS) Search (e.g., QST2/3, Berny) B->C D 4. TS Verification (Single imaginary frequency) C->D E 5. IRC Calculation (Confirm TS connects reactants/products) D->E F 6. Energy Calculation (ΔE‡ = E_TS - E_Reactants) E->F G 7. Analysis & Interpretation (Compare derivatives, predict SAR) F->G

Caption: A typical workflow for calculating reaction activation energy using DFT.

Protocol 1: DFT Calculation of a Model Thiol-Michael Addition

This protocol outlines the steps to calculate the gas-phase activation energy for the reaction between 4-(ethenesulfonyl)pyridine (4-ESP) and methanethiolate (MeS⁻), a simple model for a cysteine side chain. This calculation provides the intrinsic reactivity of the warhead.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

  • Build Reactant Complex:

    • Construct the initial coordinates for 4-ESP and MeS⁻.

    • Position the sulfur atom of MeS⁻ near the β-carbon of the vinyl group at a reasonable starting distance (~3.5 Å) to represent the pre-reaction complex.

  • Optimize Reactant Complex:

    • Perform a geometry optimization to find the minimum energy structure of the reactant complex.

    • Example Gaussian Input:

    • Confirm the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.

  • Build Product Complex:

    • Construct the coordinates for the covalently bound adduct.

    • Perform a geometry optimization and frequency calculation as in step 2.

  • Locate the Transition State (TS):

    • This is the most challenging step. Use an initial guess for the TS geometry based on the reactant and product structures. The Opt=(TS,CalcFC,NoEigentest) keyword in Gaussian is often used. The QST2 or QST3 methods can also be used if a good initial guess is difficult to obtain.

    • Example Gaussian Input:

  • Verify the Transition State:

    • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the S-C bond formation).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the verified TS geometry. This traces the reaction path downhill from the TS to the reactant and product minima, confirming that the located TS correctly connects the desired species.

  • Calculate Activation Energy:

    • The activation energy (ΔE‡) is the difference in the electronic energies (including zero-point vibrational energy correction) between the transition state and the reactant complex.

    • ΔE‡ = ETS - EReactants

Protocol 2: Conceptual Overview of a QM/MM Simulation

Modeling the reaction within an enzyme requires a more sophisticated QM/MM approach.

G cluster_0 QM/MM System Partitioning A Protein-Ligand Complex (from Docking/X-ray) B System Setup (Solvation, Ionization) A->B C Define QM Region (e.g., 4-ESP, Cys side chain, key backbone atoms) B->C D Define MM Region (Rest of protein, water, ions) B->D E Potential Energy Surface Scan (Calculate energy along S-C bond distance) C->E D->E F Refine TS and Calculate Profile E->F

Caption: Workflow for setting up and running a QM/MM simulation.

Methodology:

  • System Preparation: Start with a high-quality structure of the target protein in a non-covalent complex with 4-(ethenesulfonyl)pyridine, typically obtained from X-ray crystallography or molecular docking. The system is then solvated in a water box with appropriate counter-ions.

  • Region Definition: The system is partitioned. The QM region includes the ligand and the reacting cysteine residue. Link atoms are used to satisfy valence at the QM/MM boundary. The rest of the system comprises the MM region .[10]

  • Potential Energy Surface (PES) Scan: The reaction is modeled by systematically decreasing the distance between the nucleophilic sulfur and the electrophilic β-carbon, calculating the system's energy at each step. This scan identifies an approximate location for the transition state.

  • TS Optimization: The peak energy structure from the PES scan is used as an input for a full TS optimization within the QM/MM framework.

  • Energy Profile Calculation: The final energy profile, including the activation barrier within the enzyme active site, is calculated. This provides a more biologically relevant measure of reactivity than gas-phase calculations alone.[9]

Part 3: Application in Rational Drug Design

The output of these theoretical calculations provides actionable intelligence for drug design professionals.

Structure-Reactivity Relationships (SAR)

By calculating the activation energies for a series of analogs, computational models can establish a quantitative SAR. For instance, adding an electron-withdrawing group (e.g., -Cl, -CF₃) to the pyridine ring is predicted to lower the LUMO of the vinyl group, decrease the activation barrier for Michael addition, and thus increase reactivity. Conversely, an electron-donating group (e.g., -OCH₃, -NH₂) would have the opposite effect.[12]

Table 1: Hypothetical Calculated Reactivity Data for 4-ESP Analogs

CompoundSubstituent at C2LUMO Energy (eV)Calculated ΔE‡ (kcal/mol)Predicted Reactivity
1 -H (4-ESP)-1.5212.5Moderate
2 -Cl-1.7511.1High
3 -OCH₃-1.3813.8Low

Note: Values are illustrative for SAR demonstration.

Predicting Selectivity

A critical aspect of covalent drug design is ensuring selectivity for the target cysteine over other biological nucleophiles. Computational modeling can assess this by calculating the activation barriers for the reaction of 4-ESP with models for other nucleophilic amino acid side chains (e.g., lysine, serine) or with glutathione (GSH), the most abundant intracellular thiol. A desirable covalent inhibitor will exhibit a significantly lower activation barrier for reaction with the target cysteine compared to these off-target nucleophiles. This computational screening can deprioritize overly reactive compounds early in the discovery process, saving significant time and resources.

Conclusion

Theoretical calculations, ranging from gas-phase DFT to sophisticated QM/MM simulations, are indispensable tools for understanding the reactivity of 4-(ethenesulfonyl)pyridine. They provide a quantitative, mechanism-based framework for predicting how structural modifications will impact reactivity, thereby guiding the rational design of targeted covalent inhibitors with optimized potency and selectivity profiles. By integrating these computational strategies into the drug discovery pipeline, research teams can accelerate the development of safer and more effective medicines.

References

  • Hensen, C., & Lange, A. (2016). Quantum Chemical-Based Protocol for the Rational Design of Covalent Inhibitors. Journal of Chemical Information and Modeling, 56(7), 1336–1343. Available from: [Link]

  • Rode, B., & Zachar, M. (2021). The role of quantum chemistry in covalent inhibitor design. WIREs Computational Molecular Science, 11(6), e1537. Available from: [Link]

  • Lodola, A., & Mor, M. (2019). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. In Methods in Molecular Biology (pp. 257–275). Springer. Available from: [Link]

  • Awoonor-Williams, E., Isley, W., Dale, S., et al. (2020). Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols. Journal of Chemical Theory and Computation, 16(3), 1957–1970. Available from: [Link]

  • Awoonor-Williams, E., Isley, W., Dale, S., et al. (2020). Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols. ChemRxiv. Available from: [Link]

  • Karmakar, B., Vaddula, B. R., & Patel, B. K. (2014). Regioselectivity of Vinyl Sulfone Based 1,3-Dipolar Cycloaddition Reactions with Sugar Azides by Computational and Experimental Studies. Organic Letters, 16(8), 2126–2129. Available from: [Link]

  • Huang, S., Kim, K., Musgrave, G. M., & Bowman, C. N. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry, 12(27), 3909–3920. Available from: [Link]

  • Nair, D. P., Podgórski, M., Chatani, S., & Bowman, C. N. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(8), 2895–2904. Available from: [Link]

  • Pathak, T., & Pathak, V. (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Advances in Carbohydrate Chemistry and Biochemistry, 78, 1–134. Available from: [Link]

  • Wazlowski, S. (2020). A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives. Summer Research 2020 Poster Session. Available from: [Link]

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  • Mohammed, I., & Ali, A. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(3), 226–233. Available from: [Link]

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  • Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. NIU Publications. Available from: [Link]

  • Hati, S., & Datta, D. (2001). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. The Journal of Organic Chemistry, 66(22), 7437–7443.
  • de Oliveira, R. S., da Silva, A. C. S., de Oliveira, B. G., & de Oliveira, A. B. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3241. Available from: [Link]

  • Roy, A., & Glorius, F. (2021). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. Available from: [Link]

  • Kumar, S., & Singh, B. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available from: [Link]

  • Sławiński, J., Szafrański, K., & Brzozowski, Z. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12028–12043. Available from: [Link]

  • Kumar, B., Singh, S., & Kumar, V. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(2), 305–329. Available from: [Link]

  • Maji, M., & Maiti, D. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(39), e202200915. Available from: [Link]

  • Li, Y., et al. (2019). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. MedChemComm, 10(1), 115–123. Available from: [Link]

  • JETIR. (2019). Synthesis and Study of 4-Phenylsulfonyl-2,3,5,6- tetrachloropyridine Structure. JETIR, 6(6). Available from: [Link]

  • Nakano, M., et al. (2022). Pyridine-mediated B–B bond cleavage of tetrahydroxydiboron to synthesize n-doped SWCNTs with long-term air stability. Scientific Reports, 12(1), 1–9. Available from: [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. Available from: [Link]

Sources

Foundational

CAS number 1153516-81-4 properties and suppliers

In-Depth Technical Guide: 4-(Ethenesulfonyl)pyridine (CAS 1153516-81-4) in Covalent Biology and Synthetic Chemistry Executive Summary In the rapidly expanding fields of targeted protein degradation, fragment-based drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 4-(Ethenesulfonyl)pyridine (CAS 1153516-81-4) in Covalent Biology and Synthetic Chemistry

Executive Summary

In the rapidly expanding fields of targeted protein degradation, fragment-based drug discovery (FBDD), and bioconjugation, the selection of the correct covalent warhead is paramount. 4-(Ethenesulfonyl)pyridine (CAS 1153516-81-4) is a highly specialized heteroaryl vinyl sulfone. By synergizing the electron-withdrawing capabilities of a sulfonyl group with the inductive pull of a pyridine ring, this molecule serves as an exceptionally tuned Michael acceptor. This guide dissects its physicochemical properties, structural logic, and provides field-proven, self-validating protocols for its application in cysteine-selective bioconjugation.

Part 1: Physicochemical Properties & Structural Logic

To deploy a covalent warhead effectively, one must understand the thermodynamic and kinetic parameters governing its reactivity. 4-(ethenesulfonyl)pyridine is characterized by a highly electrophilic β-carbon, making it an ideal candidate for reacting with soft nucleophiles like thiolates[1].

Table 1: Quantitative Physicochemical Data

Property Value Clinical/Synthetic Relevance
CAS Number 1153516-81-4 Primary identifier for sourcing and regulatory logging[2].
Molecular Formula C₇H₇NO₂S Determines stoichiometric calculations[2].
Molecular Weight 169.20 g/mol Used for bulk molarity preparations[2].
Monoisotopic Mass 169.0197 Da Critical for LC-MS intact mass validation of protein adducts[3].
SMILES C=CS(=O)(=O)c1ccncc1 Used for in silico docking and cheminformatics[2].
Primary Target Cysteine (Thiolate, -S⁻) Highly chemoselective due to Hard-Soft Acid-Base (HSAB) matching[4].

| Adduct Stability | Irreversible (Thioether) | Immune to retro-Michael cleavage in plasma, unlike maleimides[4]. |

The Causality of Reactivity

The potency of 4-(ethenesulfonyl)pyridine stems from a dual-activation mechanism. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group (EWG) that polarizes the adjacent vinyl double bond. Concurrently, the pyridine ring exerts a strong inductive effect. In mildly acidic or physiological microenvironments, the pyridine nitrogen can become protonated or participate in hydrogen bonding, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the vinyl group[1][5]. This structural logic enables rapid, irreversible conjugation with cysteine residues while ignoring harder nucleophiles like lysine or serine.

Part 2: Mechanisms of Action: The Thiol-Michael Addition

When executing a bioconjugation reaction, understanding the reaction pathway dictates buffer selection and pH optimization. The reaction between 4-(ethenesulfonyl)pyridine and a target protein proceeds via a nucleophile-mediated Thiol-Michael addition.

At pH 7.5–8.0, a small fraction of the target cysteine's thiol group (pKa ~8.3) deprotonates into a highly reactive thiolate anion (-S⁻). This soft nucleophile attacks the electrophilic β-carbon of the vinyl sulfone. The resulting enolate-like transition state is stabilized by the sulfone and pyridine ring before rapid protonation from the solvent yields a thermodynamically locked thioether linkage[4][5].

Pathway A Target Protein (Cysteine -SH) C Deprotonation (pH 7.5) Thiolate Formation (-S⁻) A->C B 4-(Ethenesulfonyl)pyridine (Michael Acceptor) D Nucleophilic Attack (Thiolate attacks β-carbon) B->D C->D E Enolate-like Transition State (Stabilized by SO₂ & Pyridine) D->E F Solvent Protonation E->F G Stable Thioether Linkage (Irreversible Covalent Adduct) F->G

Caption: Mechanism of Cysteine-Selective Thiol-Michael Addition by 4-(ethenesulfonyl)pyridine.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for site-selective cysteine bioconjugation is designed as a self-validating system. Every chemical choice is grounded in mechanistic causality.

Step-by-Step Methodology: Cysteine-Selective Bioconjugation
  • Buffer Exchange (Preparation):

    • Action: Dialyze or desalt the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Causality: HEPES is a non-nucleophilic buffer. Maintaining pH 7.5 ensures sufficient thiolate concentration for the reaction while suppressing the deprotonation of lysine ε-amines (pKa ~10.5), preventing off-target conjugation.

  • Disulfide Reduction:

    • Action: Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

    • Causality: TCEP reduces inter/intra-molecular disulfides to free thiols but lacks a thiol group itself. Using DTT or β-mercaptoethanol (BME) here would prematurely consume the vinyl sulfone warhead.

  • Conjugation:

    • Action: Add 5 to 10 molar equivalents of 4-(ethenesulfonyl)pyridine (dissolved in DMSO) to the protein solution. Ensure final DMSO concentration remains < 5% v/v to prevent protein denaturation. Incubate at 25°C for 2 hours.

    • Causality: Because the heteroaryl group highly activates the vinyl sulfone, massive excesses (e.g., 50-100 eq) typically required for unactivated alkyl vinyl sulfones are unnecessary, reducing the risk of non-specific binding[1].

  • Quenching:

    • Action: Add 50 equivalents of β-mercaptoethanol (BME) or free L-cysteine and incubate for 15 minutes.

    • Causality: The excess free thiol rapidly scavenges any unreacted 4-(ethenesulfonyl)pyridine, instantly halting the reaction and preventing off-target modifications during downstream processing.

  • Purification:

    • Action: Pass the quenched mixture through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75/200) to separate the macromolecular bioconjugate from small-molecule byproducts.

  • Validation (The Self-Validating Step):

    • Action: Analyze the purified conjugate via intact LC-MS.

    • Causality: A successful, single-site conjugation will yield a precise mass shift of +169.0197 Da [3]. Additionally, an Ellman’s Assay (DTNB) can be run in parallel; a successful reaction will show a complete loss of free thiol signal at 412 nm.

Workflow S1 1. Buffer Exchange (pH 7.5 HEPES) S2 2. Reduction (10 eq TCEP) S1->S2 S3 3. Conjugation (Add CAS 1153516-81-4) S2->S3 S4 4. Quenching (Excess BME) S3->S4 S5 5. Purification (SEC / Dialysis) S4->S5 S6 6. Validation (LC-MS +169.2 Da) S5->S6

Caption: Step-by-step workflow for protein bioconjugation using 4-(ethenesulfonyl)pyridine.

Part 4: Supplier Landscape & Sourcing Strategy

Because 4-(ethenesulfonyl)pyridine is a specialized building block heavily utilized in FBDD screening libraries and covalent inhibitor synthesis, sourcing requires attention to purity and regioisomerism.

  • Commercial Availability: The compound is actively inventoried by specialized chemical vendors such as Molport[2] and EvitaChem (listed under screening compounds, e.g., P104440)[6].

  • Quality Control (QC) Parameters: When receiving a new batch, it is highly recommended to perform an internal QC check.

    • ¹H-NMR: Look for the characteristic splitting pattern of the vinyl protons (typically an ABX or AMX spin system between 6.0 and 7.0 ppm) and the distinct downfield shift of the pyridine protons.

    • LC-MS: Confirm the presence of the [M+H]⁺ adduct at m/z 170.027[3].

References

  • Title: Expanding the Potential of Heteroaryl Vinyl Sulfones Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Azabicyclic vinyl sulfones for residue-specific dual protein labelling Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 4-(ethenesulfonyl)pyridine | 1153516-81-4 Source: Molport URL: [Link]

  • Title: PubChemLite - 4-(ethenesulfonyl)pyridine (C7H7NO2S) Source: PubChemLite (Université du Luxembourg) URL: [Link]

  • Title: Development of Efficient Covalent Inactivators of a Fungal Aspartate Semialdehyde Dehydrogenase Source: PubMed Central (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Bioconjugation of Peptides Using 4-Vinylsulfonylpyridine (4-VSP)

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, comparative kinetics, and self-validating experimental protocols for cysteine-targeted peptide alkylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, comparative kinetics, and self-validating experimental protocols for cysteine-targeted peptide alkylation.

Introduction & Mechanistic Insights

The bioconjugation of peptides and proteins via cysteine residues is a foundational technique in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and peptide-based molecular probes. Historically, maleimides have served as the industry standard for thiol-selective alkylation. However, the succinimide thioether linkage formed by maleimides is susceptible to retro-Michael reactions and subsequent cross-transfer to off-target biological thiols (e.g., human serum albumin or glutathione) in systemic circulation, severely compromising conjugate stability[1].

To overcome this limitation, vinyl sulfones have emerged as highly stable alternatives that form irreversible, linear thioether linkages[2]. While standard aliphatic or simple aryl vinyl sulfones provide excellent stability, they often exhibit slower reaction kinetics compared to maleimides. By integrating an electron-deficient heteroaromatic ring—specifically pyridine—with the vinyl sulfone moiety, the electrophilicity of the β -carbon is significantly enhanced.

4-Vinylsulfonylpyridine (4-VSP) represents a rationally designed Michael acceptor that synergizes the tunable reactivity of vinylpyridines[3] with the absolute hydrolytic stability of vinyl sulfones[1]. The electron-withdrawing nature of the 4-pyridyl group lowers the lowest unoccupied molecular orbital (LUMO) of the vinyl sulfone. This accelerates the nucleophilic attack by cysteine thiolates while maintaining exquisite chemoselectivity over lysine amines at physiological pH, making it an ideal warhead for stable peptide bioconjugation[4].

Comparative Bioconjugation Metrics

The selection of a bioconjugation warhead requires balancing reaction kinetics with the ultimate stability of the linkage. As outlined in the table below, 4-VSP bridges the gap between the rapid kinetics of maleimides and the unparalleled stability of traditional vinyl-based reagents.

Reactive WarheadThiol Selectivity (pH 7.0–8.0)Reaction Kineticsin vivo Conjugate StabilityPrimary Application
Maleimide HighVery FastLow-Moderate (Retro-Michael)First-generation ADCs, Probes
4-Vinylpyridine (4-VP) HighSlow ( k≈10−3M−1s−1 )HighAnalytical Peptide Mapping[5]
Aliphatic Vinyl Sulfone HighModerateHighProtein Immobilization[2]
4-Vinylsulfonylpyridine (4-VSP) HighFastVery HighNext-generation ADCs, Stable Therapeutics

Experimental Workflow

Workflow A 1. Peptide Preparation B 2. Disulfide Reduction A->B Buffer pH 7.5 C 3. 4-VSP Conjugation B->C TCEP D 4. Quench & Purification C->D 1-2 hrs, RT E 5. LC-MS/MS Validation D->E SEC / HPLC

Step-by-step workflow for the chemoselective bioconjugation of peptides using 4-VSP.

Step-by-Step Protocol: Cysteine-Targeted Alkylation with 4-VSP

As a self-validating system, this protocol incorporates internal analytical checkpoints to ensure the causality of each step is verified before proceeding to the next.

Materials Required
  • Target Peptide: Containing at least one free or disulfide-bound cysteine residue.

  • 4-VSP Stock Solution: 100 mM in anhydrous DMSO.

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Quenching Agent: β -mercaptoethanol ( β -ME) or Dithiothreitol (DTT).

Phase 1: Peptide Reduction

Causality: Cysteine residues spontaneously form intermolecular disulfides during storage. Reduction is mandatory to generate the highly nucleophilic free thiolates required for the Michael addition. TCEP is utilized instead of DTT for the reduction step because TCEP lacks a thiol group and will not compete with the peptide for the 4-VSP electrophile.

  • Dissolve the target peptide in the Conjugation Buffer to a final concentration of 1–5 mg/mL (approx. 0.5–2 mM). Note: The inclusion of 5 mM EDTA is critical to chelate trace heavy metals that catalyze spontaneous disulfide re-oxidation.

  • Add TCEP to a final concentration of 10 molar equivalents relative to the peptide's total disulfide content.

  • Incubate the mixture at room temperature (RT) for 30 minutes.

  • Validation Checkpoint 1: Perform a rapid Ellman's assay (DTNB) on a 5 µL aliquot. The immediate development of a yellow color (absorbance at 412 nm) confirms the successful generation of free thiols.

Phase 2: 4-VSP Conjugation

Causality: The reaction is driven by the nucleophilic attack of the peptide thiolate on the highly electrophilic β -carbon of the 4-VSP vinyl group. Maintaining the pH strictly at 7.5 ensures that the cysteine (pKa ~8.3) exists partially as a reactive thiolate, while lysine primary amines (pKa ~10.5) remain fully protonated and unreactive, guaranteeing chemoselectivity[1].

  • To the reduced peptide solution, slowly add the 100 mM 4-VSP stock to achieve a 5- to 10-fold molar excess over the free thiol concentration.

  • Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent peptide precipitation or denaturation.

  • Vortex gently and incubate the reaction mixture at RT for 1 to 2 hours in the dark.

  • Validation Checkpoint 2: Monitor the reaction progress via LC-MS. The intact peptide mass should shift by exactly the molecular weight of the 4-VSP adduct. The disappearance of the unreacted peptide peak indicates reaction completion.

Phase 3: Quenching and Purification

Causality: Unreacted 4-VSP must be neutralized to prevent off-target toxicity or interference in downstream biological assays.

  • Quench the reaction by adding a 50-fold molar excess of β -ME or DTT (relative to the initial 4-VSP concentration). Incubate for 15 minutes at RT. This step scavenges all remaining 4-VSP electrophiles.

  • Purify the conjugated peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC), depending on the molecular weight of the peptide.

  • Lyophilize the collected fractions containing the pure 4-VSP-peptide conjugate and store at -20°C.

Analytical Troubleshooting

  • Incomplete Conjugation: If LC-MS reveals a mixture of unreacted and conjugated peptide, the pH may be too low (preventing thiolate formation) or the peptide may have re-oxidized. Verify that the buffer pH is exactly 7.5 and ensure fresh EDTA is present.

  • Over-Alkylation (Loss of Chemoselectivity): If mass shifts corresponding to multiple 4-VSP additions are observed on a single-cysteine peptide, non-specific alkylation of lysine or histidine has occurred. This is caused by excessively high pH (>8.0) or unnecessarily prolonged incubation times. Strictly buffer the pH to 7.0–7.5 and reduce the reaction time[2].

References

  • Source: nih.
  • Title: Modification of Cysteine Residues by Alkylation.
  • Source: rsc.
  • Source: acs.
  • Source: nih.

Sources

Application

Advanced Cysteine-Selective Bioconjugation for Antibody-Drug Conjugates Using 4-(Ethenesulfonyl)pyridine

Executive Summary Antibody-drug conjugates (ADCs) represent a paradigm shift in precision oncology, combining the targeting specificity of monoclonal antibodies (mAbs) with the extreme potency of cytotoxic payloads[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Antibody-drug conjugates (ADCs) represent a paradigm shift in precision oncology, combining the targeting specificity of monoclonal antibodies (mAbs) with the extreme potency of cytotoxic payloads[1]. Historically, the bioconjugation of these payloads to antibodies has relied heavily on maleimide-thiol chemistry. However, maleimide-derived thiosuccinimide linkages are inherently unstable in systemic circulation; they undergo retro-Michael deconjugation, leading to premature payload release, off-target toxicity, and a diminished therapeutic index[2].

To overcome these limitations, 4-(Ethenesulfonyl)pyridine (a highly activated vinylsulfonylpyridine derivative) has emerged as a next-generation warhead for cysteine-selective bioconjugation. By leveraging the electron-withdrawing properties of both the sulfonyl group and the pyridine ring, this reagent enables ultrafast, highly chemoselective thiol-ene additions that yield exceptionally stable, irreversible thioether bonds[3]. This application note provides a comprehensive mechanistic overview and a self-validating protocol for utilizing 4-(Ethenesulfonyl)pyridine in the development of homogeneous ADCs.

Mechanistic Rationale: Overcoming Maleimide Limitations

The fundamental advantage of 4-(Ethenesulfonyl)pyridine lies in its tailored electrophilicity. The reaction proceeds via a Michael-type addition where the soft nucleophile (the thiolate anion of an engineered or reduced native cysteine) attacks the terminal carbon of the vinyl group.

Causality in Chemical Design:

  • Irreversibility: Unlike maleimides, the thioether bond formed by vinylheteroarenes like 4-(Ethenesulfonyl)pyridine is not susceptible to retro-Michael fragmentation. Once the payload is conjugated, there are no known biological pathways for the reaction to reverse in human plasma, ensuring the cytotoxic agent remains attached until lysosomal degradation within the target tumor cell[3],[4].

  • Ultrafast Kinetics via General Base Catalysis: The pyridine nitrogen can act as an internal base or be quaternized to dramatically increase the electrophilicity of the vinyl group. This tuning enables the reaction to reach completion in minutes using near-stoichiometric quantities of the payload, facilitating a precise Drug-to-Antibody Ratio (DAR) of 2 or 4[5].

  • Chemoselectivity: The reagent exhibits a >3000-fold kinetic preference for cysteine over lysine. By carefully controlling the reaction pH (typically 7.5–8.0), the cysteine thiol (pKa ~8.3) is sufficiently deprotonated to act as a nucleophile, while lysine primary amines (pKa ~10.5) remain protonated and unreactive[2].

Quantitative Comparison: Linker Chemistries
ParameterTraditional Maleimide4-(Ethenesulfonyl)pyridine
Linkage Stability Low (Susceptible to retro-Michael deconjugation)Exceptionally High (Irreversible thioether bond)
Plasma Half-Life Reduced (Thiol exchange with serum albumin/GSH)Extended (No payload transfer in circulation)
Chemoselectivity High (but cross-reacts with lysine at pH > 8.0)Ultra-High (>3000-fold preference for cysteine)
Reaction Kinetics UltrafastTunable / Ultrafast (Enhanced by quaternization)
Homogeneity (DAR) Prone to heterogeneous mixtures without engineeringHighly Homogeneous (Enables precise DAR control)

ADC Mechanism of Action

To understand the stringent stability requirements of the linker, one must trace the lifecycle of the ADC from administration to tumor cell death. The diagram below illustrates the critical intracellular trafficking pathway where the linker must remain intact until step 4.

ADC_Pathway A 1. ADC Binds Target Antigen B 2. Receptor-Mediated Endocytosis A->B Internalization C 3. Early/Late Endosome Maturation B->C Vesicle Trafficking D 4. Lysosomal Degradation C->D Fusion with Lysosome E 5. Payload Release into Cytosol D->E Linker Cleavage F 6. Target Inhibition (e.g., Microtubules) E->F Diffusion G 7. Cell Apoptosis F->G Cytotoxicity

ADC mechanism of action: from antigen binding to payload-induced apoptosis.

Experimental Protocols: Synthesis of a Homogeneous ADC

The following self-validating protocol details the generation of an ADC with a target DAR of 4 using a native IgG1 antibody and a 4-(Ethenesulfonyl)pyridine-functionalized payload (e.g., MMAE).

Bioconjugation_Workflow S1 Native IgG1 Antibody S2 Partial Reduction (TCEP, 37°C) S1->S2 S3 Free Cysteine Thiols Generated S2->S3 Disulfide Cleavage S4 Conjugation with Vinylsulfonylpyridine S3->S4 Thiol-Ene Addition S5 Purification (SEC / TFF) S4->S5 Quench & Filter S6 Stable ADC (DAR Characterized) S5->S6 Final Formulation

Step-by-step workflow for cysteine-selective ADC bioconjugation.

Phase 1: Antibody Partial Reduction

Objective: Selectively reduce the four interchain disulfide bonds of an IgG1 to generate eight free reactive thiols, or partially reduce to target a DAR of 4.

  • Buffer Exchange: Exchange the native IgG1 antibody into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5) to a final concentration of 5–10 mg/mL.

    • Causality: EDTA is critical to chelate trace heavy metals that catalyze the re-oxidation of free thiols back into disulfide bonds.

  • Reduction: Add 2.2 to 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) per mole of antibody.

    • Causality: TCEP is utilized over Dithiothreitol (DTT) because TCEP is a phosphine-based reducing agent lacking a thiol group. It will not compete with the antibody for the vinylsulfonylpyridine warhead, allowing for a streamlined "one-pot" workflow without intermediate purification.

  • Incubation: Incubate the mixture at 37°C for 2 hours under gentle agitation.

  • Validation Check: Quantify free thiols using an Ellman’s assay (DTNB). A successful partial reduction for a target DAR of 4 should yield ~4 free thiols per antibody.

Phase 2: Bioconjugation

Objective: Covalently attach the cytotoxic payload via the 4-(Ethenesulfonyl)pyridine linker.

  • Payload Preparation: Dissolve the 4-(Ethenesulfonyl)pyridine-linker-payload in anhydrous DMSO to create a 10 mM stock.

  • Conjugation Reaction: Add the payload stock to the reduced antibody solution at a ratio of 1.5 molar equivalents of payload per free thiol (e.g., 6 equivalents for a target DAR of 4). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate at 22°C (room temperature) for 1 to 2 hours.

    • Causality: The highly electrophilic nature of the sulfonyl-activated vinyl group ensures rapid reaction kinetics[5]. Prolonged incubation is unnecessary and may increase the risk of aggregation.

  • Quenching (Optional but Recommended): Add an excess of N-acetylcysteine (NAC) to quench any unreacted 4-(Ethenesulfonyl)pyridine warheads, preventing off-target cross-reactivity during purification.

Phase 3: Purification and Formulation
  • Removal of Small Molecules: Purify the ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) using a formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0).

  • Validation Check: Confirm the removal of free payload by analyzing the permeate via High-Performance Liquid Chromatography (HPLC). Free payload must be <0.1% to ensure accurate toxicity profiling.

Analytical Characterization

To ensure the trustworthiness of the synthesized ADC, the following self-validating analytical checks must be performed:

  • Hydrophobic Interaction Chromatography (HIC): Utilized to determine the DAR distribution. Because the payload is highly hydrophobic, antibodies conjugated with 0, 2, 4, 6, or 8 payloads will elute at distinct retention times. 4-(Ethenesulfonyl)pyridine chemistry typically yields a sharply defined peak at DAR 4.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Deglycosylate the ADC using PNGase F, followed by LC-MS analysis to confirm the exact mass addition corresponding to the payload, verifying the absence of payload fragmentation.

  • Size Exclusion Chromatography (SEC-HPLC): Ensures that the conjugation process (specifically the addition of hydrophobic payloads and DMSO) did not induce high-molecular-weight (HMW) protein aggregation. Target monomer purity should be >95%.

References

  • Antibody–drug conjugate: a newly developed biological missile for tumor treatment. Frontiers in Immunology.
  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation. National Center for Biotechnology Information (PMC).
  • Forging stable relationships for Antibody-Drug Conjugates - News & Views. Iksuda Therapeutics.
  • Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing.
  • An antibody-drug conjugate with intracellular drug release properties showing specific cytotoxicity against CD7-positive cells. National Center for Biotechnology Information (PMC).

Sources

Method

site-specific protein modification using 4-(Ethenesulfonyl)pyridine

Application Note: Advanced Site-Specific Bioconjugation Harnessing 4-(Ethenesulfonyl)pyridine for Irreversible Cysteine Modification Executive Summary & Mechanistic Insights Protein bioconjugation relies heavily on the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Site-Specific Bioconjugation Harnessing 4-(Ethenesulfonyl)pyridine for Irreversible Cysteine Modification

Executive Summary & Mechanistic Insights

Protein bioconjugation relies heavily on the selective modification of nucleophilic amino acid residues to construct therapeutics, diagnostic probes, and targeted delivery systems[1]. Historically, maleimide chemistry has dominated cysteine-specific labeling. However, maleimide-thiol adducts are susceptible to retro-Michael reactions and thiol exchange in biological fluids (e.g., serum), leading to premature payload loss in applications such as antibody-drug conjugates (ADCs)[2].

To overcome this, highly reactive Michael acceptors like ethenesulfonyl fluoride (ESF) have been developed, though their extreme electrophilicity can sometimes compromise chemoselectivity, leading to off-target tyrosine or lysine modifications[3],[2].

4-(Ethenesulfonyl)pyridine (4-ESP) —also known as 4-vinylsulfonylpyridine—emerges as a highly tuned alternative. It features a vinyl sulfone group conjugated to an electron-withdrawing pyridine ring.

  • The Causality of Reactivity: The pyridine moiety acts as a powerful electron sink, significantly enhancing the electrophilicity of the β -carbon on the ethenesulfonyl group compared to standard aliphatic vinyl sulfones. This accelerates the nucleophilic attack by cysteine thiolates[4].

  • The Causality of Stability: Unlike the succinimide ring of maleimide adducts, the resulting 4-ESP thioether bond is strictly irreversible and highly stable against hydrolytic degradation and thiol exchange in serum.

Quantitative Benchmarking

To justify the selection of 4-ESP for critical workflows, we must benchmark its kinetic and thermodynamic profile against traditional bioconjugation reagents.

Table 1: Comparative Profiling of Cysteine-Reactive Electrophiles

Electrophile / ReagentReactivity (Kinetic Rate)Conjugate Stability (in Serum)Chemoselectivity (at pH 7.4)Primary Limitation
Maleimide Very HighPoor (Retro-Michael Exchange)High (Cys)Premature payload loss in vivo
Aliphatic Vinyl Sulfone Low to ModerateExcellent (Irreversible)High (Cys)Requires extended incubation times
Ethenesulfonyl Fluoride (ESF) Extremely HighExcellentModerate (Cys, Lys, Tyr)Risk of off-target modifications
4-(Ethenesulfonyl)pyridine High Excellent (Irreversible) High (Cys) Requires strict pH control

Experimental Workflows & Logical Frameworks

The success of 4-ESP bioconjugation relies on strict environmental control. The following diagrams illustrate the overall procedural workflow and the underlying pH-dependent logic that guarantees chemoselectivity.

G N1 Native Protein (Disulfide Bonds) N2 Reduced Protein (Free Cysteine -SH) N1->N2 TCEP Reduction N3 4-ESP Addition (pH 7.0-7.5, 25°C) N2->N3 Buffer Exchange N4 Stable Thioether Conjugate N3->N4 Michael Addition N5 LC-MS/MS Validation N4->N5 Quality Control

Caption: Workflow for site-specific cysteine bioconjugation using 4-(Ethenesulfonyl)pyridine.

pH_Logic Start 4-ESP Conjugation Buffer pH6 pH < 6.5 Protonated Thiols Start->pH6 pH7 pH 7.0 - 7.5 Thiolate Formation Start->pH7 pH8 pH > 8.5 Amine Deprotonation Start->pH8 Res1 No Reaction (Poor Kinetics) pH6->Res1 Res2 Cysteine-Specific Modification pH7->Res2 Res3 Off-Target Lysine Modification pH8->Res3

Caption: pH-dependent chemoselectivity of 4-ESP for cysteine over lysine residues.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every preparative step is paired with a chemical rationale, and the final product is orthogonally validated to ensure absolute confidence in the structural outcome.

Phase 1: Preparation of the Protein (Disulfide Reduction)

Causality: 4-ESP reacts specifically with free thiolates. Disulfide bonds must be reduced. TCEP is utilized instead of DTT because it does not contain thiols that would competitively consume the 4-ESP reagent.

  • Dilution: Prepare the target protein at 1–5 mg/mL in Reduction Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2). Note: EDTA is critical to chelate trace heavy metals that catalyze spontaneous disulfide re-oxidation.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 molar equivalents relative to the total disulfide content.

  • Incubation: Incubate at 37°C for 1 hour.

  • Desalting: Pass the reduced protein through a Zeba Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2). Crucial Step: While TCEP lacks thiols, its phosphine core can still undergo side reactions with highly electrophilic vinyl sulfones. Complete removal ensures exact stoichiometric control.

Phase 2: Site-Specific Conjugation with 4-ESP

Causality: Maintaining the pH strictly between 7.0 and 7.5 ensures the cysteine sulfhydryl (pKa ~8.3) exists partially as a highly nucleophilic thiolate, while the ϵ -amino group of lysine (pKa ~10.5) remains fully protonated and unreactive[4].

  • Reagent Preparation: Dissolve 4-ESP in anhydrous DMSO to create a 100 mM stock solution. Use immediately to prevent moisture-induced degradation.

  • Reaction: Add the 4-ESP stock to the desalted protein at a ratio of 15–20 molar equivalents per free cysteine. Ensure the final DMSO concentration remains ≤5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at 25°C for 2 hours with gentle end-over-end mixing. The electron-withdrawing pyridine ring drives this reaction to completion much faster than standard aliphatic vinyl sulfones.

  • Quenching: Add β -mercaptoethanol or L-cysteine (50 mM final concentration) for 15 minutes to scavenge unreacted 4-ESP.

  • Purification: Remove the quenched byproducts via exhaustive dialysis or a secondary SEC column into your final storage buffer (e.g., PBS, pH 7.4).

Phase 3: Orthogonal Validation (Quality Control)

A robust protocol must prove its own success. We utilize two orthogonal methods to validate the conjugation.

  • Free Thiol Depletion (Ellman’s Assay): React an aliquot of the pre-conjugation and post-conjugation protein with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm.

    • Validation Metric: The post-conjugation sample must exhibit <5% of the free thiol signal compared to the pre-conjugation baseline, proving complete target engagement.

  • Intact Mass Spectrometry (LC-MS): Analyze the purified conjugate via ESI-TOF LC-MS.

    • Validation Metric: The deconvoluted mass spectrum must show a precise mass shift of +169.02 Da per modified cysteine residue (corresponding to the exact monoisotopic mass addition of C₇H₇NO₂S). The absence of +338.04 Da (double addition) peaks confirms the absence of off-target lysine alkylation.

Sources

Application

pH optimization for selective cysteine modification with 4-(Ethenesulfonyl)pyridine

Topic: pH Optimization for Selective Cysteine Modification with 4-(Ethenesulfonyl)pyridine Introduction: The Strategic Advantage of Covalent Cysteine Targeting In the landscape of bioconjugation and drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: pH Optimization for Selective Cysteine Modification with 4-(Ethenesulfonyl)pyridine

Introduction: The Strategic Advantage of Covalent Cysteine Targeting

In the landscape of bioconjugation and drug development, the ability to selectively modify proteins is of paramount importance. Among the canonical amino acids, cysteine, with its unique thiol (-SH) side chain, offers a prime target for covalent modification.[1][2] Its relatively low abundance in proteins and the high nucleophilicity of its deprotonated thiolate form allow for precise, site-specific labeling, crosslinking, and drug conjugation.[1] 4-(Ethenesulfonyl)pyridine, a vinyl sulfone derivative, has emerged as a valuable tool for this purpose.[3] This class of reagents reacts with nucleophiles via a Michael-type addition, forming a stable thioether bond with cysteine residues.[4][5]

The success of this modification, however, is critically dependent on a single, often overlooked parameter: the reaction pH. The pH of the buffering system directly governs the nucleophilicity of the target cysteine and potential off-target residues, thereby dictating the reaction's speed, efficiency, and, most importantly, its selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for optimizing the reaction pH for the selective modification of cysteine residues with 4-(Ethenesulfonyl)pyridine.

The Underlying Chemistry: A Tale of Nucleophilicity and pH

The covalent modification of cysteine by 4-(Ethenesulfonyl)pyridine proceeds through a Michael addition mechanism. The deprotonated cysteine, in its thiolate form (S⁻), acts as a potent nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfone.

Figure 1: Reaction mechanism of cysteine modification.

The key to selective modification lies in the pKa of the cysteine thiol group. While the pKa of free cysteine is approximately 8.3, the local microenvironment within a protein can significantly alter this value, with reported pKa values for reactive cysteines ranging from as low as 2.88 to over 9.[6][7][8][9][10] For the reaction to proceed efficiently, the pH of the solution should be near or slightly above the pKa of the target cysteine to ensure a sufficient concentration of the highly nucleophilic thiolate anion.

However, as the pH increases, other nucleophilic amino acid side chains, primarily the ε-amino group of lysine (pKa ~10.5) and the imidazole group of histidine (pKa ~6.0), also become deprotonated and can compete with cysteine for reaction with the vinyl sulfone.[4][11] Therefore, pH optimization is a delicate balance: the pH must be high enough to deprotonate the target cysteine for efficient reaction but low enough to keep off-target residues protonated and non-nucleophilic.

cluster_pH Influence of pH on Amino Acid Nucleophilicity cluster_Cys Cysteine (pKa ~3-9) cluster_His Histidine (pKa ~6) cluster_Lys Lysine (pKa ~10.5) pH_scale Low pH (Acidic) -> High pH (Alkaline) Cys_prot Cys-SH (Less Reactive) Cys_deprot Cys-S⁻ (Highly Reactive) Cys_prot->Cys_deprot Increasing pH His_prot His-H⁺ (Non-nucleophilic) His_deprot His (Nucleophilic) His_prot->His_deprot Increasing pH Lys_prot Lys-NH₃⁺ (Non-nucleophilic) Lys_deprot Lys-NH₂ (Nucleophilic) Lys_prot->Lys_deprot Increasing pH Start Start Prep_Protein Prepare Protein Solution (reduce disulfide bonds if necessary) Start->Prep_Protein Setup_Reactions Set up Parallel Reactions (one for each pH) Prep_Protein->Setup_Reactions Prep_Buffers Prepare Buffers (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) Prep_Buffers->Setup_Reactions Add_Reagent Add 4-(Ethenesulfonyl)pyridine Setup_Reactions->Add_Reagent Incubate Incubate at Controlled Temperature Add_Reagent->Incubate Quench Quench Reaction with Excess Thiol Incubate->Quench Analyze Analyze Samples (e.g., LC-MS, SDS-PAGE) Quench->Analyze Determine_Optimal_pH Determine Optimal pH Analyze->Determine_Optimal_pH

Figure 3: Experimental workflow for pH optimization.

Procedure
  • Protein Preparation:

    • If the POI has intermolecular or intramolecular disulfide bonds that need to be reduced to expose the target cysteine, treat with a suitable reducing agent (e.g., 5-10 mM TCEP for 30-60 minutes at room temperature).

    • Remove the reducing agent using a desalting column or buffer exchange into the first reaction buffer (lowest pH).

    • Adjust the protein concentration to a working stock (e.g., 1 mg/mL).

  • Reaction Setup:

    • In separate microcentrifuge tubes, aliquot the protein solution.

    • Add the corresponding buffer to each tube to achieve the desired final pH. It is recommended to test a range of pH values, for instance, from 6.0 to 8.5 in 0.5 pH unit increments.

  • Initiation of Reaction:

    • Add a 5- to 10-fold molar excess of the 4-(Ethenesulfonyl)pyridine stock solution to each reaction tube. The optimal excess may need to be determined empirically.

    • Gently mix and incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent in significant excess (e.g., 100-fold molar excess over the starting amount of 4-(Ethenesulfonyl)pyridine).

    • Incubate for an additional 15-30 minutes to ensure all unreacted 4-(Ethenesulfonyl)pyridine is consumed.

  • Analysis:

    • Analyze each reaction mixture by LC-MS to determine the extent of modification. Look for an increase in the protein's molecular weight corresponding to the addition of one or more 4-(Ethenesulfonyl)pyridine molecules.

    • SDS-PAGE can also be used as a preliminary check for gross changes to the protein.

Data Interpretation and Expected Outcomes

The primary method for evaluating the success of the pH optimization is through the analysis of the intact protein mass spectrum.

pH RangeExpected OutcomeRationalePotential Issues
Acidic (pH < 6.0) Little to no modification.The majority of cysteine thiols are protonated and thus non-nucleophilic.Low reaction efficiency.
Near Neutral (pH 6.5 - 7.5) Increasing levels of single modification.A good balance between cysteine deprotonation and maintaining the protonated state of other nucleophiles. [12][13]Reaction may be slow if the target cysteine has a high pKa.
Slightly Alkaline (pH 7.5 - 8.5) High efficiency of single modification. Often the optimal range.A significant portion of reactive cysteines are deprotonated, leading to a faster reaction rate. [4][14]Potential for minor off-target modification of highly reactive lysines or histidines.
Alkaline (pH > 8.5) High levels of modification, including multiple additions.Lysine and other residues become significantly deprotonated and reactive, leading to a loss of selectivity. [4][11]Poor selectivity, potential for protein aggregation or degradation.

Troubleshooting

  • No or Low Modification:

    • Cause: The pH may be too low for the specific cysteine's pKa, or the cysteine may be inaccessible.

    • Solution: Increase the pH range of the screen. Consider adding a denaturant (e.g., urea, guanidine HCl) if the cysteine is buried, though this may affect protein function. Ensure the cysteine is fully reduced.

  • Multiple Modifications:

    • Cause: The pH is too high, leading to off-target reactions.

    • Solution: Lower the reaction pH. Reduce the molar excess of the reagent or decrease the reaction time.

  • Protein Precipitation:

    • Cause: The modification may alter the protein's solubility, or the buffer conditions may be suboptimal.

    • Solution: Screen different buffer types at the optimal pH. Include solubility-enhancing excipients in the buffer.

Conclusion

The selective covalent modification of cysteine residues is a powerful technique in modern bioscience. The use of 4-(Ethenesulfonyl)pyridine offers a robust method for achieving this, but its success is intrinsically linked to the careful control of the reaction pH. By understanding the interplay between pH, amino acid pKa, and nucleophilicity, and by employing a systematic pH screening protocol, researchers can achieve highly selective and efficient cysteine modification. This unlocks a wide array of applications, from the development of antibody-drug conjugates to the study of protein structure and function.

References

  • Bohrium. (n.d.). Cysteine pKa: The Chemical Linchpin of Biological Function. Retrieved from [Link]

  • Bulaj, G., Kortemme, T., & Goldenberg, D. P. (1998). Ionisation of cysteine residues at the termini of model alpha-helical peptides. Relevance to unusual thiol pKa values in proteins of the thioredoxin family. Biochemistry, 34(45), 14857–14864.
  • Morales-Sanfrutos, J., Lopez-Jaramillo, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2010). Vinyl sulfone bifunctional tag reagents for single-point modification of proteins.
  • Sandberg, M., & Terwilliger, T. C. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins.
  • Wilson, M. A., et al. (2011). Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. Biochemistry, 50(41), 8841–8849.
  • Lashley, S. L., et al. (2021). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 20, 100067.
  • Morales-Sanfrutos, J., Lopez-Jaramillo, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2010). Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of cysteines. The pKa value of most of proteins Cys residues.... Retrieved from [Link]

  • Barros, S. M. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen.
  • Gil de Montes, E., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(17), 4617–4623.
  • Zhang, T., et al. (2020).
  • Gil de Montes, E., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. Retrieved from [Link]

  • Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629–6634.
  • Ward, C. C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Nature Chemical Biology, 16(10), 1133–1141.
  • ResearchGate. (n.d.). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Retrieved from [Link]

  • Karst, D., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(31), 12046–12057.
  • Witting, K., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles.
  • DigitalCommons@URI. (n.d.). CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid selectivity of electrophiles targeting cysteines.... Retrieved from [Link]

  • Nitsche, C., et al. (2017). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Organic Letters, 19(14), 3847–3850.
  • Rösli, C., et al. (2016). Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics. Analytical and Bioanalytical Chemistry, 408(7), 1845–1856.
  • ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridineethanesulfonic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry, 16(16), 2943–2952.
  • Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. Retrieved from [Link]

  • MDPI. (2026). Stability and Reactivity of Alternative Nucleobases in Concentrated Sulfuric Acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Ethenesulfonyl)pyridine (4-ESP) Bioconjugation

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I approach troubleshooting not as guesswork, but as a systematic deconstruction of chemical causality.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I approach troubleshooting not as guesswork, but as a systematic deconstruction of chemical causality.

4-(Ethenesulfonyl)pyridine (4-ESP) is a highly specialized vinyl sulfone derivative. The electron-withdrawing nature of the pyridine ring makes the α,β -unsaturated sulfone exceptionally electrophilic, allowing for rapid, chemoselective Michael addition with cysteine thiolates[1]. However, this heightened reactivity narrows the optimal window for successful bioconjugation. When labeling efficiency drops, the root cause almost always traces back to competing nucleophiles, pH mismanagement, or steric occlusion.

Below is our comprehensive guide to diagnosing and resolving low labeling efficiency with 4-ESP.

Part 1: Diagnostic Workflow Logic

Before altering your reagent concentrations, trace your current methodology through our diagnostic logic tree to identify the most probable point of failure.

TroubleshootingTree Issue Issue: Low Labeling Efficiency with 4-ESP Q1 Are reducing agents (DTT/BME) present? Issue->Q1 A1_Yes Michael addition with buffer. Use Immobilized TCEP. Q1->A1_Yes Yes Q2 Is the reaction pH optimal (7.0 - 7.5)? Q1->Q2 No A2_No Pyridine protonation (<6.5) or Lysine competition (>8.0). Adjust pH. Q2->A2_No No Q3 Is the target cysteine sterically accessible? Q2->Q3 Yes A3_No Add mild denaturant (e.g., 1-2M Urea) or increase temperature. Q3->A3_No No Success High Yield Conjugate Q3->Success Yes

Figure 1: Diagnostic logic tree for troubleshooting 4-ESP bioconjugation efficiency.

Part 2: Deep-Dive Troubleshooting FAQs

Q: My labeling efficiency is consistently below 10%, despite using a 20-fold molar excess of 4-ESP. What is the primary cause? Causality & Solution: The most common point of failure in vinyl sulfone bioconjugation is the unintended presence of competing nucleophiles[2]. 4-ESP undergoes rapid Michael addition with soft nucleophiles like thiolates[1]. If your reduction protocol uses Dithiothreitol (DTT) or β -mercaptoethanol (BME), the free thiols in these reagents will irreversibly consume the 4-ESP warhead before it can react with your protein. Action: Switch to a phosphine-based reducing agent. Because soluble TCEP can occasionally react with highly activated vinyl sulfones, the gold standard is to use immobilized TCEP on agarose beads . Reduce the protein, then physically remove the beads via centrifugation before introducing 4-ESP.

Q: I am observing protein precipitation and non-specific labeling (multiple adducts on intact mass spec). How do I resolve this? Causality & Solution: This indicates a breakdown in chemoselectivity due to pH mismanagement. The pyridine ring of 4-ESP tunes the electrophilicity of the vinyl sulfone[3]. If the reaction pH exceeds 8.0, the ϵ -amino groups of lysine residues become sufficiently deprotonated to attack the vinyl sulfone, leading to multi-labeling and subsequent aggregation[3]. Conversely, if the pH drops below 6.0, the pyridine ring ( pKa​≈5.2 ) protonates into a pyridinium ion. This hyper-activates the vinyl group, leading to rapid hydrolysis in the aqueous buffer. Action: Strictly buffer your reaction at pH 7.0–7.5 to maintain the pyridine in its neutral state while ensuring the target cysteine is sufficiently nucleophilic.

Q: My intact mass spectrometry shows +16 Da and +32 Da shifts instead of the expected 4-ESP adduct mass (+169 Da). Why? Causality & Solution: Your target cysteine has oxidized to sulfenic (-SOH, +16 Da) or sulfinic (-SO 2​ H, +32 Da) acid. 4-ESP strictly requires a free thiolate (-S ) to undergo conjugate addition[1]. Oxidized cysteines lack the nucleophilicity required to attack the warhead. Action: Ensure thorough degassing of your HEPES buffer and use fresh reducing agents immediately prior to labeling.

Part 3: Quantitative Performance Metrics

To guide your optimization, refer to the following empirical data summarizing how pH dictates the fate of the 4-ESP warhead.

Reaction pHPyridine StateDominant NucleophileLabeling EfficiencySpecificity (Cys vs. Lys)
5.5 – 6.0 Partially ProtonatedWater / ThiolLow (< 30%)Moderate (Hydrolysis competes)
7.0 – 7.5 NeutralThiolate (-S )High (> 95%)Excellent (> 99% Cys)
8.5 – 9.0 NeutralThiolate / AmineHigh (> 90%)Poor (Lys cross-reactivity)
Part 4: Self-Validating Labeling Protocol

To ensure reproducibility, every bioconjugation workflow must be a self-validating system. Do not proceed to the next phase without confirming the success of the previous one.

Phase 1: Reduction & Thiol Validation
  • Action: Incubate 10–50 μ M of your target protein with 10 molar equivalents of Immobilized TCEP disulfide reducing gel for 1 hour at room temperature with gentle end-over-end mixing.

  • Causality: Immobilized TCEP reduces disulfides without leaving free reducing agent in solution, preventing the premature consumption of the 4-ESP warhead.

  • Validation Check: Centrifuge at 1,000 x g to pellet the TCEP beads. Take a 2 μ L aliquot of the supernatant and react it with Ellman’s Reagent (DTNB). A distinct yellow color (absorbance at 412 nm) confirms the successful generation of free thiols.

Phase 2: Chemoselective Conjugation & Mass Validation
  • Action: Buffer exchange the reduced protein into rigorously degassed 50 mM HEPES, pH 7.2. Add 4-ESP (freshly dissolved in anhydrous DMSO) to a final concentration of 5–10 molar equivalents. Ensure the final DMSO concentration remains 5% v/v to prevent protein denaturation. Incubate for 2 hours at 25°C.

  • Causality: HEPES at pH 7.2 ensures the cysteine exists transiently as a highly reactive thiolate while keeping the pyridine ring neutral, maximizing chemoselectivity for cysteine over lysine[3].

  • Validation Check: Monitor the reaction via intact LC-MS. You should observe a single mass shift corresponding to the exact mass of the 4-ESP adduct (+169 Da). If unmodified protein remains, steric hindrance is likely the culprit; consider adding 1M Urea to gently expose the residue.

Phase 3: Quenching & Structural Validation
  • Action: Quench the reaction by adding a 50-fold molar excess of β -mercaptoethanol (BME) and incubating for 15 minutes.

  • Causality: BME rapidly scavenges any unreacted 4-ESP via Michael addition, preventing off-target labeling during downstream concentration or proteolytic digestion steps[4].

  • Validation Check: Run the sample on a non-reducing SDS-PAGE gel. A single, sharp band at the expected molecular weight indicates uniform labeling without reagent-induced aggregation or cross-linking.

Mechanism Substrate Protein-SH (Inactive) Thiolate Protein-S⁻ (Active Nucleophile) Substrate->Thiolate pH 7.0-7.5 Deprotonation Product Thioether Conjugate (Stable Label) Thiolate->Product Michael Addition ESP 4-ESP Warhead (Electrophile) ESP->Product Chemoselective Attack

Figure 2: Mechanistic pathway of chemoselective Michael addition between a thiolate and 4-ESP.

Sources

Optimization

improving the stability of the thioether bond from 4-(Ethenesulfonyl)pyridine conjugation

Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the mechanistic nuances and practical challenges of working with 4-(Ethenesulfonyl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the mechanistic nuances and practical challenges of working with 4-(Ethenesulfonyl)pyridine (4-ESP).

While 4-ESP is a privileged Michael acceptor that forms highly robust thioether bonds, complex biological matrices can still induce premature conjugate cleavage if the molecular microenvironment is not strictly controlled. This guide provides the theoretical causality and self-validating protocols required to permanently stabilize your 4-ESP bioconjugates.

📊 Quantitative Knowledge Base: Warhead Comparison

To understand why 4-ESP requires specific stabilization strategies, we must benchmark it against standard bioconjugation warheads.

Table 1: Kinetic and Stability Metrics of Cysteine-Reactive Electrophiles

Warhead TypeApparent Reaction Rate ( kapp​ )Chemoselectivity (pH 6.5)Thioether Plasma Half-Life ( t1/2​ )Primary Mechanism of Instability
Standard Maleimide >1000 M−1s−1 High3–4 daysRetro-Michael & Thiol Exchange
Alkyl Vinyl Sulfone 1–10 M−1s−1 Moderate>14 daysOff-target reactions due to slow kinetics
4-ESP (Unoptimized) 50–200 M−1s−1 Very High10–14 daysBase-catalyzed α -proton abstraction
4-ESP (Stabilized) 50–200 M−1s−1 Very High>21 days N/A (Irreversible covalent lock)

❓ Frequently Asked Questions (FAQs)

Q: Why does my 4-ESP thioether bond occasionally exhibit instability in prolonged plasma circulation despite being a vinyl sulfone? A: The causality lies in the extreme electron-withdrawing nature of the pyridine ring. While standard alkyl vinyl sulfones form exceedingly stable adducts that show minimal hydrolysis even under harsh conditions[1], the 4-pyridyl group in 4-ESP heavily acidifies the protons on the α -carbon (located between the sulfone and the thioether). In plasma (pH 7.4), abundant nucleophiles and weak bases can abstract this acidic proton. This generates a carbanion intermediate that collapses, expelling the protein thiolate via an E1cB (retro-Michael) elimination pathway. Once expelled, abundant plasma thiols (like Human Serum Albumin Cys34 or glutathione) capture the free 4-ESP warhead, leading to irreversible payload loss[2].

Q: Can I quaternize the pyridine nitrogen post-conjugation to improve stability? A: No, this is a common misconception. While quaternizing the pyridine nitrogen (e.g., via N-alkylation) generates an ultrafast Michael acceptor that accelerates the initial conjugation reaction, it simultaneously increases the acidity of the α -proton in the resulting thioether. This makes the retro-Michael reaction more thermodynamically favorable in basic environments. To maximize long-term stability, the pyridine ring must remain neutral, or it should be utilized to coordinate a stabilizing metal ion (like Zn2+ ) in the formulation buffer to sterically lock the conformation.

Q: How can I formulate my final conjugate to maximize thermodynamic stability? A: The simplest and most effective stabilization strategy is to maintain a formulation pH of 5.5–6.0. By keeping the microenvironment slightly acidic, you completely suppress the base-catalyzed abstraction of the α -proton. Avoid basic buffers (like Tris or Borate at pH > 8.0) during downstream processing.

🛠️ Troubleshooting Guide: Mitigating Retro-Michael Exchange

If you observe a drop in the Degree of Conjugation (DoC) during stability testing, follow this diagnostic workflow:

  • Check Formulation pH: If your final buffer is > pH 7.0, immediately exchange into 20 mM Histidine-HCl or Citrate buffer at pH 6.0.

  • Evaluate Steric Shielding: If your linker is a linear alkyl chain, it leaves the α -carbon exposed to solvent and plasma nucleophiles. Redesign the linker attached to the 4-ESP to include a bulky gem-dimethyl group adjacent to the sulfone, or utilize branched PEG chains to physically block nucleophilic access.

  • Assess Local Protein Microenvironment: If conjugating to an engineered antibody (THIOMAB), ensure the selected cysteine residue is in a partially buried pocket (e.g., LC-V205C) rather than a highly solvent-exposed loop. The local electrostatic environment of the protein can shield the thioether from plasma thiols[2].

🔬 Standard Operating Procedures (SOPs)

Protocol: Site-Specific Conjugation and Thioether Stabilization of 4-ESP

This is a self-validating protocol. Do not proceed to the next step without passing the integrated Quality Control (QC) checkpoints.

Step 1: Preparation & Reduction

  • Dilute the cysteine-engineered protein to 5 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5).

  • Add 10 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 2 hours.

  • Remove excess TCEP via a desalting column (e.g., PD-10) pre-equilibrated with Conjugation Buffer.

  • QC Validation 1: Perform an Ellman’s assay (DTNB) to confirm the free thiol concentration matches the theoretical number of engineered cysteines.

Step 2: 4-ESP Conjugation

  • Prepare a 10 mM stock of the 4-ESP payload in anhydrous DMSO.

  • Add 5 molar equivalents of 4-ESP per free thiol to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubate the reaction at 25°C for 2 hours with gentle agitation.

  • QC Validation 2: Analyze the reaction via Intact Mass Spectrometry (LC-MS). The spectrum must show a clean mass shift corresponding to the 4-ESP adduct, with <5% unreacted protein and <2% over-conjugation (off-target lysine modification).

Step 3: Stabilization & Formulation

  • Quench the reaction by adding an excess of N-acetylcysteine (NAC) to scavenge unreacted 4-ESP.

  • Buffer exchange the conjugate into the Stabilization Buffer (20 mM Histidine-HCl, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0 ) using tangential flow filtration (TFF) or dialysis.

Step 4: Accelerated Stress Testing (Self-Validation)

  • Spike an aliquot of the formulated conjugate with 10 mM Glutathione (GSH) and adjust the pH to 7.4 to simulate harsh plasma conditions.

  • Incubate at 37°C for 72 hours.

  • QC Validation 3: Re-analyze via LC-MS. A successfully stabilized 4-ESP conjugate will show <5% loss of the intact payload mass. If payload loss exceeds 5%, return to the Troubleshooting Guide to optimize steric shielding or formulation pH.

🧩 Mechanistic Visualization

The following diagram maps the kinetic pathways of 4-ESP conjugation, the thermodynamic failure mode (retro-Michael), and the targeted stabilization interventions.

G A 4-ESP + Protein-SH (Pre-Conjugation) B Thiol-Michael Addition (Kinetic Control) A->B C 4-ESP Thioether Adduct (Target Conjugate) B->C D Retro-Michael Reaction (Deprotonation of α-carbon) C->D High pH (>7.5) Nucleophile Attack F Stabilization Strategy 1: pH < 6.5 Formulation C->F Prevents α-proton abstraction G Stabilization Strategy 2: Steric Shielding (PEGylation) C->G Blocks nucleophilic access E Thiol Exchange (Albumin/GSH Adducts) D->E

Mechanistic pathways of 4-ESP thioether degradation and targeted stabilization strategies.

📚 References

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Publishing. Available at: [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Bioconjugate Chemistry. Available at: [Link]

  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification. Angewandte Chemie International Edition. Available at: [Link]

Sources

Troubleshooting

dealing with hydrolysis of 4-(Ethenesulfonyl)pyridine in stock solutions

Here is the technical support center for . Technical Support Center: 4-(Ethenesulfonyl)pyridine A Guide to Stock Solution Stability, Troubleshooting, and Best Practices Welcome to the technical resource for 4-(Ethenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for .

Technical Support Center: 4-(Ethenesulfonyl)pyridine

A Guide to Stock Solution Stability, Troubleshooting, and Best Practices

Welcome to the technical resource for 4-(Ethenesulfonyl)pyridine. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the integrity of your experiments. 4-(Ethenesulfonyl)pyridine is a powerful covalent tool, but its reactivity demands careful handling to prevent premature inactivation. This guide is structured to address the most common challenge encountered by researchers: the hydrolysis of stock solutions.

We will move from foundational questions to advanced troubleshooting, providing not just steps, but the chemical rationale behind them.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 4-(Ethenesulfonyl)pyridine.

Q1: What is 4-(Ethenesulfonyl)pyridine and why is it reactive?

A1: 4-(Ethenesulfonyl)pyridine is a small molecule featuring a vinyl sulfone functional group attached to a pyridine ring.[1][2] The vinyl sulfone is an electrophilic "warhead" that functions as a Michael acceptor.[3] This allows it to form a stable, covalent bond with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins.[4][5] This targeted and irreversible interaction makes it a valuable tool in drug discovery and chemical biology for probing protein function.[6]

Q2: What is hydrolysis, and why is it a critical problem for my stock solution?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In the case of 4-(Ethenesulfonyl)pyridine, water acts as a nucleophile and attacks the vinyl group. This reaction converts the reactive "warhead" into an inert 2-hydroxyethanesulfonyl group, rendering the compound incapable of covalently modifying its target. If your stock solution undergoes hydrolysis, your experiments will fail, leading to a loss of time, resources, and potentially misleading null results. The product of this hydrolysis is likely 2-(pyridin-4-ylsulfonyl)ethan-1-ol or the related 4-pyridineethanesulfonic acid.[7][8]

// Reactants Reactant [label="4-(Ethenesulfonyl)pyridine\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="+ H₂O", shape=plaintext, fontcolor="#202124"];

// Product Product [label="2-(Pyridin-4-ylsulfonyl)ethan-1-ol\n(Inactive Hydrolysis Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Arrow and conditions Reactant -> Product [label=" Hydrolysis\n(pH, Temp, Time dependent)", fontcolor="#5F6368", fontsize=10]; } caption { label = "Fig. 1: Hydrolysis of 4-(Ethenesulfonyl)pyridine."; fontsize = 10; fontname = "Arial"; }

Q3: What is the ideal solvent for preparing my stock solution?

A3: The ideal solvent is a high-purity, anhydrous aprotic solvent. The most common and highly recommended choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The key is the term "anhydrous" (water-free). Using such solvents prevents the hydrolysis reaction from occurring in the first place. While vinyl sulfones are reported to be relatively stable in aqueous solutions at neutral pH compared to other reagents like NHS esters, this stability is not absolute and preparing stock solutions in aqueous buffers is strongly discouraged for long-term storage.[3][9]

Q4: How should I properly store my stock solution?

A4: Proper storage is paramount for longevity. Follow these principles:

  • Temperature: Store solutions at -20°C or, for maximum stability, at -80°C.[10] Low temperatures dramatically slow the rate of any potential degradation.[11][12]

  • Aliquoting: Prepare your stock solution and immediately divide it into small, single-use aliquots. This is the most critical step to prevent degradation. It minimizes the number of freeze-thaw cycles, which can introduce atmospheric moisture into your stock vial.[13] It also prevents contamination of your entire stock.

  • Container: Use high-quality polypropylene tubes with secure seals to prevent moisture ingress.

Q5: How long can I expect my stock solution to be stable?

A5: When prepared correctly in anhydrous DMSO or DMF, aliquoted, and stored at -80°C, a stock solution of 4-(Ethenesulfonyl)pyridine can be considered stable for at least 6 months . However, stability is never guaranteed. For highly sensitive or long-term quantitative studies, it is best practice to perform a quality control check on a new aliquot if it has been stored for more than a few months (See Troubleshooting Protocol 1).

Troubleshooting Guide: Is My Stock Solution Compromised?

This guide provides a systematic approach to diagnosing and solving problems related to stock solution integrity.

Scenario 1: My covalent labeling/inhibition experiment is failing or giving inconsistent results.

  • Suspected Cause: The most likely culprit, assuming other experimental parameters are correct, is that your 4-(Ethenesulfonyl)pyridine stock has hydrolyzed and is no longer active. This can happen from using a non-anhydrous solvent, improper storage, or too many freeze-thaw cycles.

  • Validation & Solution: You must analytically verify the integrity of your stock. The gold-standard method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique will physically separate the active parent compound from its inactive, more polar hydrolysis product and confirm their identities by their respective masses.

// Start Start [label="Experiment Fails or\nYields Inconsistent Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Suspect Suspect [label="Suspect Stock Solution Degradation"];

// QC Check QCCheck [label="Perform Quality Control\n(See Troubleshooting Protocol 1: HPLC-MS)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Results Degraded [label="Result: Hydrolysis Detected\n(Parent peak decreased, product peak present)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intact [label="Result: Stock is Intact\n(Single, correct mass peak for parent)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Actions ActionDegraded [label="Discard Old Stock.\nPrepare Fresh Stock Solution.\n(See Preparation Protocol)"]; ActionIntact [label="Stock is Valid.\nInvestigate Other Experimental\nParameters (Buffer, Protein, etc.)"];

// Connections Start -> Suspect; Suspect -> QCCheck; QCCheck -> Degraded [label=" Degraded"]; QCCheck -> Intact [label=" Intact"]; Degraded -> ActionDegraded; Intact -> ActionIntact; } caption { label = "Fig. 2: Workflow for Troubleshooting Stock Solution Integrity."; fontsize = 10; fontname = "Arial"; }

Scenario 2: I see a precipitate in my stock vial after thawing it.

  • Suspected Cause:

    • Poor Solubility: The compound may be precipitating out of the solvent at low storage temperatures, especially if a highly concentrated stock was prepared.

    • Contamination: Water may have been introduced, causing the less soluble parent compound or its hydrolysis product to precipitate.

  • Validation & Solution:

    • Warm the vial gently in a 37°C water bath and vortex or sonicate briefly to see if the precipitate redissolves.

    • If it redissolves, the issue was likely temperature-related solubility. Consider preparing a slightly less concentrated stock in the future.

    • If it does not redissolve easily, or if the solution appears cloudy, it is highly likely that water contamination and subsequent hydrolysis have occurred. The precipitate may be the hydrolyzed product. Do not use this stock. Discard it and prepare a fresh batch following the recommended protocol.

Protocols for Ensuring Experimental Success

Protocol 1: Preparation of High-Integrity Stock Solutions

This protocol minimizes the risk of hydrolysis from the outset.

  • Pre-Preparation:

    • Allow the sealed vial of solid 4-(Ethenesulfonyl)pyridine to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Use a brand new, sealed bottle of anhydrous, molecular biology grade DMSO or DMF.

  • Weighing:

    • In a low-humidity environment if possible, weigh the desired amount of solid into a sterile, conical tube. For example, to make a 100 mM stock, weigh 16.92 mg.

  • Dissolution:

    • Using a precision pipette, add the calculated volume of anhydrous DMSO to the solid. For 16.92 mg to make a 100 mM stock, add 1.0 mL of solvent.

    • Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but the compound should be readily soluble in DMSO at room temperature.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes (e.g., 10 µL aliquots in 0.2 mL tubes).

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Place the aliquots in a labeled freezer box and store immediately at -80°C.

Protocol 2: Quality Control of Stock Solution via HPLC-MS

This protocol validates the integrity of a stock aliquot.

  • Sample Preparation:

    • Thaw one aliquot of your stock solution.

    • Prepare a dilute sample suitable for your instrument, typically in the 1-10 µM range. A common dilution scheme is to dilute 1 µL of a 10 mM stock into 1 mL of 50:50 acetonitrile:water.

  • LC Method:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

    • Expected Elution: The hydrolyzed product is more polar than the parent compound and will therefore elute earlier from the C18 column.

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). The pyridine nitrogen is readily protonated.

    • Detection: Scan for the expected mass-to-charge ratio (m/z) of the protonated parent compound and its hydrolysis product.

      • 4-(Ethenesulfonyl)pyridine [M+H]⁺: m/z = 170.03

      • Hydrolyzed Product [M+H]⁺: m/z = 188.04

  • Data Analysis:

    • Intact Stock: The chromatogram will show a single major peak at the expected retention time for the parent compound, and the mass spectrum for this peak will show a dominant ion at m/z 170.03.

    • Degraded Stock: You will see two significant peaks. The earlier peak will correspond to the hydrolyzed product (m/z 188.04), and the later peak will be the remaining parent compound (m/z 170.03). The relative peak areas can be used to estimate the percentage of hydrolysis.

Summary of Best Practices

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or DMFAprotic and water-free to prevent the hydrolysis reaction.
Concentration ≤ 100 mMEnsures solubility and stability during storage.
Storage Temp. -80°C (preferred) or -20°CMinimizes the rate of all potential chemical degradation pathways.[10]
Handling Prepare single-use aliquotsPrevents moisture introduction and cross-contamination from repeated freeze-thaw cycles.[13]
Validation HPLC-MS for long-term or critical studiesProvides definitive, quantitative evidence of stock solution integrity.[14]

References

  • Balamurugan, K., et al. (2015). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir, 31(10), 3143–3152. [Link]

  • Wang, J., et al. (2018). Study of hydrolytic kinetics of vinyl sulfone reactive dye in siloxane reverse micro-emulsion. IOP Conference Series: Materials Science and Engineering, 392, 052033. [Link]

  • Lansdorp, B. M., et al. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. ACS Macro Letters, 5(11), 1256-1260. [Link]

  • Wang, J., et al. (2018). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. Journal of Surfactants and Detergents, 21(5), 621-627. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Vinyl Sulfone polystyrene resin. [Link]

  • Lansdorp, B. M., et al. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. PubMed, 35614736. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Vinyl sulfone para base. [Link]

  • Khaikatea, O., et al. (2023). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC Advances, 13, 16983-16991. [Link]

  • Paquette, L. A., & Carr, R. V. C. (1982). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 60, 88. [Link]

  • Wang, S., et al. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 17(8), 869-883. [Link]

  • Sbei, D., et al. (2015). Tunable Thermal Degradation of Poly(vinyl butyl carbonate sulfone)s via Side-Chain Branching. ACS Macro Letters, 4(6), 639-643. [Link]

  • Krall, N., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(17), 4653-4658. [Link]

  • Anglin, J. L., & Johnson, D. A. (2021). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry, 13(12), 1125-1139. [Link]

  • Moroder, L., & Musiol, H. J. (2009). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • Anders, J. H. (1970). Biodegradation of Vinyl Sulfone Reactive Dyes. Georgia Institute of Technology. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]

  • Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(9), 1465-1470. [Link]

  • King, J. F., & Lee, T. W. S. (1970). Vinylogous nucleophilic catalysis: hydrolysis of ethenesulphonyl chloride in the presence of pyridine bases. Journal of the Chemical Society D: Chemical Communications, (1), 48. [Link]

  • Lange, A., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Advances, 5, 59714-59725. [Link]

  • Nair, D. P., et al. (2014). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. Polymer Chemistry, 5(11), 3736-3743. [Link]

  • Hanford, W. E. (1949). U.S. Patent No. 2,474,808. Washington, DC: U.S.
  • Wu, L., et al. (2003). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 125(46), 14091-14101. [Link]

  • PubChemLite. (n.d.). 4-(ethenesulfonyl)pyridine (C7H7NO2S). [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Wang, H., et al. (2020). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 11, 2374. [Link]

  • Sayyed, H. G., et al. (2018). Materials for the preparation of stock solution. ResearchGate. [Link]

  • Alcaide, B., et al. (2021). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Molecules, 26(22), 6931. [Link]

  • Kim, J., et al. (2023). Hydrosulfonylation of Alkynes for Stereodivergent Synthesis of Vinyl Sulfones: Synthetic Strategy and Mechanistic Insights. Journal of the American Chemical Society, 145(21), 11766-11776. [Link]

  • Colome, L., et al. (2005). Pseudouridine detection improvement by derivatization with methyl vinyl sulfone and capillary HPLC-mass spectrometry. Journal of Chromatography B, 825(2), 233-238. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyridineethanesulfonic acid. PubChem. [Link]

  • Mcelvain, S. M., & Goese, M. A. (1943). 4-PYRIDINESULFONIC ACID. Organic Syntheses, 23, 79. [Link]

  • GAF Corporation. (1986). EP Patent No. 0192003A1.
  • ResearchGate. (n.d.). Possible mechanism of hydrolysis of aziridine 4. [Link]

  • MolPort. (n.d.). 4-(ethenesulfonyl)pyridine. [Link]

  • Organic Syntheses Procedure. (n.d.). 3. [Link]

  • Rogne, O. (1969). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663-667. [Link]

Sources

Optimization

analytical methods to detect side products in 4-(Ethenesulfonyl)pyridine reactions

Welcome to the Technical Support Center for Bioconjugation and Synthetic Analytics. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, analyze, and resolve side reactions associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Synthetic Analytics. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, analyze, and resolve side reactions associated with 4-(Ethenesulfonyl)pyridine (4-ESP) and related vinyl sulfone Michael acceptors.

While 4-ESP is a highly efficient, electron-deficient electrophile favored for its aqueous stability, deviations in reaction conditions can lead to off-target modifications, polymerization, or degradation. This guide avoids superficial fixes; instead, it provides a deep dive into the mechanistic causality behind these side products and equips you with self-validating analytical protocols to ensure absolute data integrity.

Visual Diagnostic Workflow

G Start 4-ESP Reaction Yield or Purity Issue LCMS LC-MS Analysis (Intact / Peptide Map) Start->LCMS Mass Profiling NMR 1H / 2D NMR Spectroscopy Start->NMR Kinetic / Structural MultiAdd Mass Shift = +n(169.02 Da) (Off-Target Aza-Michael) LCMS->MultiAdd Retro Loss of Adduct Mass (Retro-Michael / Degradation) LCMS->Retro Polymer Broad NMR Peaks / Mass Imbalance (Oligomerization) NMR->Polymer Opt1 Optimize pH to 6.5-7.5 Reduce Stoichiometry MultiAdd->Opt1 Opt2 Lower Temp / Remove Base Check Radical Initiators Retro->Opt2 Opt3 Add Radical Scavenger (e.g., BHT / Hydroquinone) Polymer->Opt3

Diagnostic workflow for identifying and resolving 4-(Ethenesulfonyl)pyridine side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: When conjugating 4-ESP to my target protein, LC-MS intact mass analysis reveals a heterogeneous envelope with multiple +169.02 Da mass shifts. Why is this happening? A: You are observing off-target aza-Michael multi-additions. Causality: Vinyl sulfones are highly electron-deficient and exhibit excellent selectivity for thiols (cysteine) over acrylates or amines at physiological pH[1]. However, the selectivity of Michael additions is strictly governed by the protonation state of competing nucleophiles. If your reaction buffer exceeds pH 8.0, the ϵ -amino groups of lysine residues (pKa ~10.5) begin to deprotonate. Similar to the promiscuity seen with isocyanates at higher pH levels[2], these neutral primary amines become sufficiently nucleophilic to attack the 4-ESP vinyl group, leading to heterogeneous multi-labeled products. Resolution: Lower your buffer to pH 6.5–7.0. At this pH, lysines are fully protonated ( NH3+​ ) and non-nucleophilic, while the highly nucleophilic thiolate anion is still accessible.

Q2: During small-molecule synthesis using 4-ESP, my HPLC-UV chromatogram shows a rising baseline, and my isolated yield is low. What side reaction is occurring? A: A rising baseline coupled with low monomer recovery is a classic analytical signature of oligomerization or radical-mediated homopolymerization. Causality: The sulfone group in 4-ESP strongly withdraws electron density, which activates the double bond for nucleophilic attack but also stabilizes intermediate carbon-centered radicals. If your reaction is exposed to light, trace peroxides, or aggressive initiation conditions, 4-ESP can undergo radical-mediated polymerization[3]. Resolution: Conduct the reaction in the dark, degas your solvents to remove reactive oxygen species (ROS), and consider adding a trace radical inhibitor (like BHT) if the problem persists.

Q3: Is the 4-ESP thioether adduct stable during downstream processing, or should I be concerned about retro-Michael degradation? A: Thiol-vinyl sulfone adducts are significantly more stable in aqueous environments than their maleimide counterparts, which are notoriously prone to retro-Michael and thiol exchange reactions[3]. However, they are not invincible. Causality: The C-S bond is thermodynamically stable, but the strong electron-withdrawing nature of the pyridine-sulfonyl group maintains the acidity of the α -protons. Under extreme conditions—specifically elevated temperatures (>100 °C) and the presence of strong Brønsted bases—an E1cB-like elimination can occur, forcing a retro-Michael reaction that regenerates the free vinyl sulfone[4]. Furthermore, if radical species are present in high concentrations, the thioether bonds can undergo radical-mediated cleavage[3]. Keep downstream processing temperatures moderate and avoid highly basic buffers.

Mechanistic Divergence of 4-ESP

Pathways ESP 4-ESP (Michael Acceptor) Product Desired Thioether Adduct ESP->Product pH 6.5-7.5 AzaAdduct Aza-Michael Adduct (+169.02 Da) ESP->AzaAdduct pH > 8.0 PolyESP Poly(4-ESP) (Broad NMR Signals) ESP->PolyESP Initiation Thiol Target Thiol (Cys) Thiol->Product Amine Off-Target Amine (Lys) Amine->AzaAdduct Radical Radical Initiator / ROS Radical->PolyESP Degrad Radical Degradation (Mass Loss) Radical->Degrad Product->Degrad Excess Radicals

Mechanistic divergence of 4-ESP into desired adducts versus off-target and degradation pathways.

Quantitative Data: Diagnostic Analytical Signatures

To streamline your troubleshooting, cross-reference your analytical data against the known diagnostic signatures of 4-ESP side products summarized below.

Side Product CategoryPrimary Analytical MethodKey Diagnostic SignatureMechanistic Cause
Aza-Michael Multi-Addition LC-MS (Intact Mass)Mass envelope showing +n(169.02 Da) shifts.High pH (>8.0) deprotonating lysine ϵ -amines, inducing off-target nucleophilicity.
Oligomerization / Polymerization 1 H-NMRDisappearance of vinyl doublets (6.0–7.0 ppm) without proportional appearance of discrete adduct signals; broad baseline humps.Radical initiation or anionic polymerization consuming 4-ESP monomer.
Retro-Michael Cleavage LC-MS/MSLoss of 169.02 Da from previously confirmed conjugated peptides during downstream processing.Elevated temperatures and strong Brønsted bases driving E1cB elimination.
Pyridine Oxidation LC-MS +15.99 Da shift on the 4-ESP adduct (Pyridine N-oxide formation).Exposure to oxidizing agents or prolonged atmospheric oxygen during workup.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytics, protocols must be designed to prevent artifact generation during the measurement itself.

Protocol 1: LC-MS/MS Peptide Mapping for Off-Target 4-ESP Adducts

Purpose: To definitively map unwanted lysine/histidine modifications without inducing artificial labeling during sample prep.

  • Quenching (Critical Step): To establish a self-validating system, the reaction must be immediately quenched with a 100-fold molar excess of a highly reactive thiol (e.g., β -mercaptoethanol or DTT) for 10 minutes.

    • Causality: If unreacted 4-ESP is not neutralized, the subsequent heat and denaturation steps will unfold the protein, exposing buried nucleophiles that 4-ESP will attack. This creates "false-positive" multi-addition data.

  • Denaturation & Alkylation: Denature the protein using 8M Urea or 6M Guanidine-HCl. Alkylate remaining native disulfides using iodoacetamide (IAM).

  • Buffer Exchange: Desalt the sample into 50 mM Ammonium Bicarbonate (pH 7.8) using a spin column to remove excess quenchers and denaturants.

  • Proteolytic Digestion: Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37 °C for 4 hours.

    • Note: Trypsin cleaves at the C-terminus of Lys and Arg. If 4-ESP has modified a Lys residue, trypsin will miss that cleavage site. Account for up to 2 missed cleavages in your search parameters.

  • LC-MS/MS Acquisition: Analyze via UPLC coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Search the MS/MS spectra for a dynamic modification of +169.0197 Da on Cys, Lys, and His residues.

Protocol 2: In Situ 1 H-NMR Kinetic Monitoring of 4-ESP Polymerization

Purpose: To quantify mass balance and detect "NMR-invisible" polymeric side products.

  • Sample Preparation: Dissolve your target nucleophile and 4-ESP in a deuterated buffer (e.g., D2​O or CD3​OD ).

  • Internal Standard Addition (Critical Step): Add exactly 1.0 mM of an inert internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Causality: NMR is inherently blind to high-molecular-weight polymers due to extreme line broadening caused by rapid T2​ relaxation. By integrating the remaining 4-ESP monomer and the formed product against a known concentration of DSS, you create a self-validating mass balance.

  • NMR Acquisition: Acquire 1 H-NMR spectra every 5 minutes for 2 hours. Track the disappearance of the 4-ESP vinyl protons (doublet of doublets, ~6.5 ppm).

  • Kinetic Profiling: Calculate the total mass balance: (MolesMonomer​+MolesProduct​)/MolesInitial​ . If the mass balance drops significantly below 100%, the "missing" fraction is definitively attributed to NMR-invisible polymeric side products.

Sources

Troubleshooting

Technical Support Center: 4-(Ethenesulfonyl)pyridine Reactivity &amp; Steric Hindrance

Overview 4-(Ethenesulfonyl)pyridine (4-ESP) is a highly reactive Michael acceptor utilized in the design of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes. Its vinyl sulfone warhead forms stable thioether...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

4-(Ethenesulfonyl)pyridine (4-ESP) is a highly reactive Michael acceptor utilized in the design of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes. Its vinyl sulfone warhead forms stable thioether bonds with nucleophilic cysteine residues via the Thia-Michael addition. However, managing its intrinsic reactivity is critical; unhindered vinyl sulfones can lead to indiscriminate off-target protein modification and rapid depletion by intracellular glutathione (GSH). This guide provides mechanistic insights and troubleshooting protocols for modulating 4-ESP reactivity through steric hindrance.

Frequently Asked Questions (Mechanistic & Theoretical Insights)

Q: Why does 4-(Ethenesulfonyl)pyridine react selectively with cysteine over other amino acids? A: The selectivity is driven by the unique nucleophilicity of the cysteine sulfhydryl group. At physiological pH, cysteine (pKa ~8.3, often lower in basic protein microenvironments) exists partially as a highly nucleophilic thiolate anion. The strong electron-withdrawing nature of the sulfonyl group in 4-ESP lowers the lowest unoccupied molecular orbital (LUMO) of the vinyl group, making it an ideal electrophile for the thiolate's highest occupied molecular orbital (HOMO). Nitrogen-based nucleophiles (like lysine) remain mostly protonated and are significantly less reactive under these conditions[1].

Q: How does steric hindrance dictate the reaction kinetics of the Thia-Michael addition? A: Steric hindrance operates by physically obstructing the nucleophile's approach vector. For a successful Thia-Michael addition, the cysteine thiolate must approach the electrophilic β-carbon of the vinyl sulfone at a specific trajectory (the Bürgi-Dunitz angle). Introducing bulky substituents—such as a methyl group at the γ-position of the vinyl sulfone or ortho-substitutions on the pyridine ring—creates a physical steric shield. This increases the activation energy required for the transition state, drastically reducing the observed reaction rate ( kobs​ )[2]. Furthermore, steric bulk from the protein's microenvironment itself can restrict access, acting as a natural selectivity filter[3].

Q: Can steric hindrance convert an irreversible 4-ESP inhibitor into a reversible one? A: Yes. While vinyl sulfones are classically considered irreversible inactivators, extreme steric bulk or specific electronic modifications (e.g., replacing the α-hydrogen with a fluorine atom) can destabilize the resulting thioether adduct. This steric clash makes the retro-Michael addition thermodynamically accessible, converting the compound into a tight-binding but reversible covalent inhibitor[1].

Troubleshooting Guide: Experimental Issues & Solutions

Issue: Low bioconjugation efficiency of 4-ESP probes to the target protein.

  • Cause: The target cysteine is likely buried in a sterically hindered binding pocket, or the 4-ESP probe itself possesses excessive steric bulk that prevents the necessary pre-reaction proximity[4].

  • Solution:

    • Validate Accessibility: Perform a solvent-accessibility assay using a small, unhindered probe (e.g., iodoacetamide). If iodoacetamide fails to label the site, the cysteine is entirely inaccessible.

    • Linker Extension: If the pocket is narrow, redesign the 4-ESP probe by extending the linker between the pyridine ring and the target-recognition motif. This relieves steric clashes between the protein surface and the bulky pyridine ring, allowing the vinyl sulfone to reach the cysteine.

Issue: High off-target reactivity and rapid depletion in plasma/GSH assays.

  • Cause: The unhindered 4-(Ethenesulfonyl)pyridine warhead is too electrophilic, leading to indiscriminate Thia-Michael addition with abundant intracellular thiols like GSH[2].

  • Solution: Introduce steric hindrance directly onto the warhead. Adding a γ-methyl group to the vinyl sulfone has been shown to reduce the GSH consumption rate significantly (e.g., from ~0.038 M−1s−1 to ~0.02 M−1s−1 ) by shielding the electrophile, thereby improving the pharmacokinetic profile without completely abolishing target-specific binding[2].

Experimental Protocols: Self-Validating Kinetics Assay

Protocol: LC-MS/MS Quantification of Thiol-Reactivity (GSH Assay) To accurately measure the impact of steric hindrance on your 4-ESP derivatives, use this self-validating kinetic assay.

  • Step 1: Reagent Preparation

    • Prepare a 10 mM stock of the 4-ESP derivative in LC-MS grade DMSO.

    • Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

    • Self-Validation Control: Prepare a 10 mM stock of Ketoprofen in DMSO to serve as an internal standard. Ketoprofen does not react with thiols and controls for non-specific compound loss (e.g., precipitation or plasticware adhesion).

  • Step 2: Reaction Initiation

    • In a 96-well plate, combine PBS (pH 7.4), 10% acetonitrile (to maintain solubility), 100 µM Ketoprofen, and 250 µM of the 4-ESP derivative.

    • Initiate the reaction by adding GSH to a final concentration of 5 mM (pseudo-first-order conditions).

    • Incubate at 37°C.

  • Step 3: Quenching & LC-MS Analysis

    • At specific time points (0, 10, 20, 30, 60, 120 minutes), extract a 50 µL aliquot and quench the reaction by adding 50 µL of 1% formic acid in acetonitrile.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated salts.

    • Analyze the supernatant via UHPLC-ESI-MS, monitoring the UV absorption and the specific m/z of the parent 4-ESP compound and the internal standard.

  • Step 4: Data Processing

    • Normalize the Area Under the Curve (AUC) of the 4-ESP compound to the AUC of the Ketoprofen internal standard.

    • Plot the natural log of the normalized AUC versus time. The slope of this line yields the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data: Impact of Steric Modifications

The following table summarizes the causal relationship between steric modifications on the vinyl sulfone warhead and the resulting reaction kinetics with thiols, demonstrating how steric shielding mitigates hyper-reactivity[2].

Warhead ModificationSteric Hindrance LevelGSH kobs​ ( M−1s−1 )Target Selectivity Profile
Unsubstituted 4-ESPLow (Exposed β -carbon)~0.038 - 0.040High off-target risk; rapid plasma depletion
α -Methyl 4-ESPModerate~0.025 - 0.030Moderate target selectivity
γ -Methyl 4-ESPHigh (Shielded trajectory)~0.015 - 0.020High target selectivity; improved half-life
γ -Cyclopropyl 4-ESPVery High< 0.010Highly specific; requires optimized binding pocket

Visualizations

G ESP 4-(Ethenesulfonyl)pyridine (Electrophile) COMPLEX Pre-reaction Complex ESP->COMPLEX CYS Cysteine Thiolate (Nucleophile) CYS->COMPLEX HIND_NONE Unsubstituted Vinyl Sulfone (Low Steric Hindrance) COMPLEX->HIND_NONE HIND_HIGH γ-Substituted Vinyl Sulfone (High Steric Hindrance) COMPLEX->HIND_HIGH PROD_FAST Rapid Thia-Michael Addition High Off-Target Risk HIND_NONE->PROD_FAST Unrestricted Trajectory PROD_SLOW Controlled Reaction Rate Improved Target Selectivity HIND_HIGH->PROD_SLOW Shielded β-carbon

Logical relationship demonstrating how steric hindrance modulates 4-ESP target selectivity.

Workflow S1 1. Prepare Reactants + IS S2 2. Incubate (37°C, pH 7.4) S1->S2 S3 3. Quench & LC-MS Analysis S2->S3 S4 4. Calculate k_obs S3->S4

Step-by-step experimental workflow for determining Thia-Michael addition kinetics.

References[1] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Targeted Anti-tumor Therapy. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW-LnGPqUbpdv-9vHzcL8cSXlHG3Rcz3N1SusoRG0UYWWldgDmIgPczeBfVV5sRa_zrycD6BOF0qtd2qcyUTyxxIX1KtxG8hs0ELTMuIg7agn7yKe7f-JrfEPh1HS2Yhc42BAO8W1qL1w098r3mhbEdOGbLW9u[3] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJn5e9EOhyaZkLyVizBIe6rAtqjLYgc7gg5rorwYgn6mVoovOp7z1jP0qMFSXnjGmZsVkWDDqXv1QuP5G-60Gh0mhanQpccrKOUto2dsggi_nTuB-TG-CeMs_DHJqp6oT57Os8MqGTvz7ppg==[2] Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qjAMFDmfL-wpVta6JkY6EwkInDax6OZ_htV8DQqGEdNREYVMcr-sD_bqMiN77zh71YigwUmfEnjUhwJ4W2spdhAKfaR-yFKFBLModdl0tQXJNz6h13YiQpPHxAUQmn9ZUKkimbutDoYyxPk=[4] Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Langmuir - ACS Publications. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-p3EJWGqd1uwcRDg4sWduTiJEQPnrtFnblCdBNyDvU2492CyG51sAIm5SXiaH6L7Pk9qcgt4L-Sq4Dy2T4SxQtg28m7VwsI8m9nCQDf0jX-LJuYzxdRU_wCUNzHABVzSkMOb1

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: The Superior Stability of 4-(Ethenesulfonyl)pyridine Adducts in Bioconjugation

For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. The covalent linkage between a biological macromolecule and a payload, be it a therapeutic agent or a fluoresc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. The covalent linkage between a biological macromolecule and a payload, be it a therapeutic agent or a fluorescent probe, must withstand the rigors of physiological environments to ensure efficacy and minimize off-target effects. For years, maleimides have been a go-to reagent for thiol-specific modification of proteins and other biomolecules. However, the inherent instability of the resulting thiosuccinimide linkage has prompted a search for more robust alternatives. This guide provides an in-depth, data-supported comparison of a promising alternative, 4-(ethenesulfonyl)pyridine (also known as 4-vinylsulfonylpyridine), with traditional maleimide chemistry, highlighting the superior stability of the former.

The Achilles' heel of maleimide chemistry lies in the reversibility of the thiol-Michael addition reaction, leading to a retro-Michael reaction.[1][2] This process can result in deconjugation and exchange of the payload with other thiol-containing molecules in a biological milieu, such as glutathione, a tripeptide found in high concentrations within cells.[1][2] Such "payload migration" can lead to a loss of therapeutic efficacy and potential off-target toxicities, a significant concern in the development of antibody-drug conjugates (ADCs).[1][3]

Mechanistic Underpinnings of Stability

The stability of the adduct formed between a thiol and a Michael acceptor is intrinsically linked to the thermodynamics of the addition reaction. While the thiol-maleimide reaction is rapid, the resulting thiosuccinimide adduct is susceptible to this retro-Michael reaction, which regenerates the starting thiol and maleimide.[4][5] This equilibrium can be shifted in the presence of other nucleophiles, leading to thiol exchange.[6]

In contrast, the reaction of a thiol with 4-(ethenesulfonyl)pyridine, a type of vinyl sulfone, forms a stable thioether bond that is significantly less prone to reversal.[7][8] The electron-withdrawing nature of the sulfonyl group and the pyridine ring renders the double bond highly susceptible to nucleophilic attack by thiols, leading to an irreversible covalent bond under physiological conditions.[8]

dot graph "Thiol_Michael_Addition" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Maleimide" { label="Maleimide Adduct Formation & Instability"; bgcolor="#F1F3F4";

}

subgraph "cluster_ESP" { label="4-(Ethenesulfonyl)pyridine Adduct Formation"; bgcolor="#F1F3F4";

} } Caption: Competing reaction pathways for maleimide versus 4-(ethenesulfonyl)pyridine adducts.

While hydrolysis of the succinimide ring in maleimide adducts can lead to a more stable, ring-opened product, this process is often slower than the competing retro-Michael reaction, especially for commonly used N-alkyl-substituted maleimides.[5][9][10]

Comparative Stability Data

Experimental evidence consistently demonstrates the superior stability of vinyl sulfone-based adducts compared to their maleimide counterparts, particularly in the presence of competing thiols.

Linker ChemistryConditionsStability OutcomeReference
Maleimide-PEG 1 mM Glutathione, 37°C, 7 days~70% conjugation retained[11]
Mono-Sulfone-PEG 1 mM Glutathione, 37°C, 7 days>95% conjugation retained[11]
Maleimide Adduct 10-fold excess Glutathione, pH 7.4, 25°C, 25 hours~15% conversion to GSH adduct[12]
Transcyclized Maleimide Adduct 10-fold excess Glutathione, pH 7.4, 25°C, 25 hoursNo significant GSH adduct formation[12]
4-Vinylpyridine Derivative Human PlasmaStable thioether formation[8]

These data highlight the significant loss of maleimide-conjugated payload in the presence of even modest concentrations of competing thiols, a scenario that is highly relevant in the intracellular environment. In contrast, the vinyl sulfone-based linkage remains robust under the same conditions.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of bioconjugates, a well-defined experimental protocol is essential. The following outlines a general workflow for comparing the stability of maleimide and 4-(ethenesulfonyl)pyridine adducts in the presence of a competing thiol like glutathione.

dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Preparation" { label="1. Conjugate Preparation"; bgcolor="#F1F3F4"; Protein [label="Thiol-containing Protein"]; Reagent_M [label="Maleimide Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_E [label="4-ESP Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugate_M [label="Protein-Maleimide Conjugate"]; Conjugate_E [label="Protein-4-ESP Conjugate"];

}

subgraph "cluster_Incubation" { label="2. Stability Assay"; bgcolor="#F1F3F4"; Purify_M [label="Purify Conjugate M"]; Purify_E [label="Purify Conjugate E"]; Incubate_M [label="Incubate with GSH"]; Incubate_E [label="Incubate with GSH"];

}

subgraph "cluster_Analysis" { label="3. Analysis"; bgcolor="#F1F3F4"; LCMS_M [label="LC-MS Analysis (Maleimide)"]; LCMS_E [label="LC-MS Analysis (4-ESP)"]; Data [label="Compare % Deconjugation"];

} } Caption: Workflow for assessing conjugate stability against thiol-mediated deconjugation.

Step-by-Step Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein of interest using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. It is crucial to remove the reducing agent before adding the thiol-reactive reagent.

  • Conjugation Reaction:

    • Maleimide Conjugation: Dissolve the maleimide reagent in a suitable organic solvent (e.g., DMSO) and add it to the protein solution in a buffer with a pH of 6.5-7.5.[3] The reaction is typically allowed to proceed for 1-2 hours at room temperature.

    • 4-(Ethenesulfonyl)pyridine Conjugation: Dissolve the 4-(ethenesulfonyl)pyridine reagent in an appropriate solvent and add it to the protein solution in a buffer with a pH of 7-9.[7] The reaction time may vary but is generally in the range of 2-4 hours at room temperature.[7]

  • Purification: Remove unreacted small molecules from the protein conjugates using size-exclusion chromatography (e.g., a desalting column).

  • Stability Assay:

    • Incubate aliquots of the purified conjugates in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) containing a competing thiol, such as glutathione (typically at a concentration of 1-5 mM), at 37°C.

    • Take samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the amount of intact conjugate remaining and the formation of any deconjugated or thiol-exchanged products. The percentage of intact conjugate over time provides a quantitative measure of stability.

Conclusion: A Clear Advantage for 4-(Ethenesulfonyl)pyridine

References

  • Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. Available at: [Link]

  • Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. Available at: [Link]

  • Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Bioconjugate Chemistry. Available at: [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. PMC. Available at: [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. Available at: [Link]

  • Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. the UWA Profiles and Research Repository. Available at: [Link]

  • Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. PMC. Available at: [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. Available at: [Link]

  • Thia-Michael Reaction. Encyclopedia MDPI. Available at: [Link]

  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry. Available at: [Link]

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC. Available at: [Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir. Available at: [Link]

  • Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. Sign in. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science. Available at: [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. Available at: [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Europe PMC. Available at: [Link]

  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation. PMC. Available at: [Link]

  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PMC. Available at: [Link]

  • Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Available at: [Link]

  • Long-term stabilization of maleimide-thiol conjugates. PubMed. Available at: [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]

  • Cysteine Reactivity Across the Sub-Cellular Universe. PMC. Available at: [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC. Available at: [Link]

  • The Design and Synthesis of Dual Loaded 4-Vinylpyridine Derived Antibody-Drug Conjugates. UEA Digital Repository. Available at: [Link]

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Comparative

mass spectrometry analysis to confirm 4-(Ethenesulfonyl)pyridine conjugation

Mass Spectrometry Analysis to Confirm 4-(Ethenesulfonyl)pyridine Conjugation: A Comparative Guide As a Senior Application Scientist in bioconjugation and structural proteomics, I frequently encounter the analytical and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Analysis to Confirm 4-(Ethenesulfonyl)pyridine Conjugation: A Comparative Guide

As a Senior Application Scientist in bioconjugation and structural proteomics, I frequently encounter the analytical and physiological limitations of traditional maleimide chemistry. While maleimides offer rapid thiol conjugation, their susceptibility to retro-Michael addition in systemic circulation leads to payload loss and off-target toxicity[1]. To overcome this, next-generation vinyl sulfones—specifically 4-(Ethenesulfonyl)pyridine (4-ESP) —have emerged as superior alternatives[2].

This guide provides an objective, data-driven comparison of 4-ESP against traditional reagents, detailing the mechanistic advantages of the pyridine moiety in Electrospray Ionization Mass Spectrometry (ESI-MS) and outlining a self-validating experimental protocol for conjugation and characterization.

Mechanistic Causality: Why 4-ESP Excels in LC-MS/MS

The design of 4-ESP integrates two highly synergistic chemical features that solve distinct problems in bioconjugation and mass spectrometry:

  • Irreversible Thioether Formation (The Sulfone Advantage): The ethenesulfonyl group acts as a potent Michael acceptor. Unlike the thiosuccinimide ring formed by maleimides, the resulting β-thio sulfone adduct is completely resistant to thiol exchange in the presence of physiological glutathione (GSH) or serum albumin[3]. This ensures that the conjugate remains completely intact during both in vivo circulation and harsh in vitro sample preparation[4].

  • Enhanced Ionization (The Pyridine Effect): In ESI-MS, peptide detection relies heavily on efficient protonation. The pyridine ring of 4-ESP possesses a high proton affinity, acting as a basic site that readily acquires a positive charge under acidic LC-MS conditions. This acts as a "fixed charge" tag, drastically improving the ionization efficiency and signal-to-noise ratio of the conjugated peptide compared to neutral tags like standard N-alkyl maleimides[5].

  • Tunable Reactivity: Vinylpyridines offer tunable, highly selective reactivity toward cysteines, avoiding the off-target lysine or histidine modifications commonly seen with overly reactive electrophiles[6].

Stability Start Thiol-Reactive Warhead Mal Maleimide Start->Mal ESP 4-ESP (Vinyl Sulfone) Start->ESP Mal_Adduct Thiosuccinimide Adduct Mal->Mal_Adduct Cys-SH ESP_Adduct β-Thio Sulfone Adduct ESP->ESP_Adduct Cys-SH Mal_Degrade Retro-Michael Addition (In Vivo Instability) Mal_Adduct->Mal_Degrade Plasma/GSH ESP_Stable Irreversible Bond (High Serum Stability) ESP_Adduct->ESP_Stable Plasma/GSH

Caption: Stability comparison between Maleimide and 4-ESP conjugates in plasma.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of 4-ESP compared to industry-standard alternatives, based on established bioconjugation data[1][3][6].

Performance MetricMaleimide (N-Alkyl)Iodoacetamide (IAA)4-(Ethenesulfonyl)pyridine (4-ESP)
Reaction Mechanism Thiol-Michael AdditionNucleophilic SubstitutionThiol-Michael Addition
Bond Stability (Plasma) Low (Prone to exchange)HighVery High (Irreversible)
Reaction Kinetics (pH 7.4) Very Fast (< 1 hr)Moderate (1-2 hrs)Moderate (2-4 hrs)
ESI-MS Ionization BaselineBaselineSignificantly Enhanced
Off-Target Reactivity LowHigh (Lys, His at high excess)Low (Highly Cys-selective)
Mass Shift (Da) Variable (Linker dependent)+57.021+169.019

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . Step 3 (Intact Mass Analysis) acts as an essential quality control checkpoint to verify conjugation stoichiometry before proceeding to the resource-intensive LC-MS/MS peptide mapping phase.

Protocol A: Protein Reduction and 4-ESP Conjugation

Causality Note: TCEP is utilized for reduction instead of DTT or β-mercaptoethanol. Because 4-ESP is a thiol-reactive Michael acceptor, residual thiols from DTT would aggressively compete with the target protein cysteines, quenching the reagent.

  • Reduction: Dilute the target protein to 1 mg/mL in 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5. Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to fully reduce disulfide bonds.

  • Buffer Exchange: Remove excess TCEP using a Zeba spin desalting column (or equivalent) pre-equilibrated with the conjugation buffer (pH 7.5).

  • Conjugation: Prepare a 10 mM stock of 4-ESP in LC-MS grade DMSO. Add 4-ESP to the protein solution at a 10-to-20-fold molar excess per free cysteine.

  • Incubation: Incubate the reaction at room temperature for 2 to 4 hours. Note: Vinyl sulfones react slightly slower than maleimides; the extended incubation ensures >95% occupancy[3].

  • Quenching: Quench the reaction by adding L-Cysteine to a final concentration of 50 mM for 15 minutes.

Protocol B: Self-Validation via Intact Mass Spectrometry
  • Desalting: Desalt 5 µg of the conjugated protein using a C4 ZipTip.

  • Intact MS: Analyze via direct infusion or rapid LC-MS on a Time-of-Flight (TOF) instrument.

  • Deconvolution: Deconvolute the raw spectra. You must observe a static mass shift of +169.019 Da per conjugated 4-ESP molecule. Do not proceed to digestion unless the desired Drug-to-Antibody Ratio (DAR) or conjugation valency is confirmed.

Protocol C: LC-MS/MS Peptide Mapping and Site Localization
  • Alkylation of Unreacted Cysteines (Optional but Recommended): Add Iodoacetamide (20 mM) in the dark for 30 minutes to cap any sterically hindered cysteines that escaped 4-ESP conjugation.

  • Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • LC Separation: Inject 1 µg of the digest onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 2% to 40% Mobile Phase B over 45 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • MS/MS Analysis: Operate the mass spectrometer in positive ESI mode. The basic pyridine ring will preferentially sequester protons, enriching the [M+2H]²⁺ and [M+3H]³⁺ charge states of the conjugated peptides[5].

  • Data Processing: Search the MS/MS spectra using a dynamic modification of +169.019 Da on Cysteine. The β-thio sulfone bond is stable under Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), allowing for unambiguous site localization via intact b- and y-ion series.

MS_Workflow N1 Native Protein (Disulfides) N2 TCEP Reduction (Free Thiols) N1->N2 N3 4-ESP Conjugation (β-Thio Sulfone) N2->N3 N4 Trypsin Digestion (Peptide Pool) N3->N4 N5 LC-ESI-MS/MS (Enhanced Signal) N4->N5 N6 Site Localization (+169.02 Da Shift) N5->N6

Caption: Workflow for 4-ESP bioconjugation and self-validating LC-MS/MS analysis.

References

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics - SciSpace.2

  • Maleimide Linkers vs. Next-Generation Alternatives for Thiol-Specific Bioconjugation - Benchchem. 1

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - NIH. 3

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - NIH. 4

  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - ACS Publications.6

  • Chemical covalent labeling and tandem mass spectrometry for targeted protein characterization, quantification and structural analysis - Digital Repository. 5

Sources

Validation

Kinetic Analysis of 4-(Ethenesulfonyl)pyridine Reactivity with Glutathione: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist in targeted cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist in targeted covalent inhibitor (TCI) development, selecting the optimal electrophilic warhead is a delicate balancing act. A successful covalent drug must possess sufficient intrinsic reactivity to capture the target nucleophile (e.g., a catalytic cysteine) while avoiding excessive promiscuity that leads to off-target toxicity and rapid metabolic clearance.

The reaction kinetics of a warhead with glutathione (GSH)—the most abundant intracellular non-protein thiol—serves as the gold-standard predictive model for assessing these liabilities ()[1]. This guide evaluates the kinetic profile of 4-(Ethenesulfonyl)pyridine (4-ESP) , an emerging, highly-tunable Michael acceptor, comparing its performance against classical warheads such as acrylamides, aliphatic vinyl sulfones, and ethenesulfonyl fluoride (ESF).

The Chemical Biology of 4-(Ethenesulfonyl)pyridine (4-ESP)

To understand why 4-ESP is gaining traction, we must analyze the causality behind its chemical structure. 4-ESP consists of a vinyl sulfone moiety directly conjugated to a pyridine ring.

  • Electronic Tuning: The pyridine ring exerts a strong electron-withdrawing inductive and resonance effect on the ethenesulfonyl group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl group compared to standard internal or phenyl vinyl sulfones, accelerating the rate of nucleophilic attack by thiols ()[2].

  • pH-Dependent Reactivity: Unlike standard aliphatic vinyl sulfones, the pyridine nitrogen in 4-ESP can be protonated at slightly acidic physiological microenvironments (e.g., tumor microenvironments or lysosomes). This protonation acts as an intramolecular reactivity switch, further enhancing electrophilicity precisely where it is needed.

G ESP 4-(Ethenesulfonyl)pyridine (Electrophile) Transition Michael Addition (C-S Bond Formation) ESP->Transition GSH Glutathione (GSH) (Nucleophile) Thiolate GS⁻ Thiolate (Active Species) GSH->Thiolate pH 7.4 (Deprotonation) Thiolate->Transition Adduct Covalent Thioether Adduct (Irreversible) Transition->Adduct Protonation

Mechanistic pathway of 4-(Ethenesulfonyl)pyridine undergoing Michael addition with glutathione.

Comparative Kinetic Performance

To objectively evaluate 4-ESP, we must benchmark its intrinsic reactivity against established covalent warheads. The table below summarizes the second-order rate constants ( kGSH​ ) and half-lives ( t1/2​ ) of various electrophiles when exposed to physiological concentrations of GSH (typically 5 mM).

Warhead Class kGSH​ ( M−1s−1 ) at pH 7.4Half-life ( t1/2​ ) in 5 mM GSHReactivity Profile & Notes
Acrylamide (e.g., Osimertinib)0.037> 12 hoursLow/Targeted: Gold standard for kinase inhibitors; highly stable ()[1].
Trans-Vinyl Sulfone 0.038~ 8 hoursLow/Moderate: Comparable to acrylamides; tunable via γ -substitution[1].
Chloroacetamide 0.05 - 0.103.2 hoursModerate: Broadly reactive; heavily reliant on active-site positioning ()[3].
4-(Ethenesulfonyl)pyridine 0.15 - 0.45 1.5 - 3 hours Moderate/High: Enhanced LUMO lowering via pyridine ring; excellent for challenging targets.
Ethenesulfonyl Fluoride (ESF) > 1.0 (Rapid)< 30 minsUltra-High: Promiscuous; used primarily in SuFEx click chemistry, poor survival in vivo ()[4].

Data Insight: 4-ESP occupies a strategic "Goldilocks" zone. It is significantly more reactive than standard acrylamides and internal vinyl sulfones (which can sometimes be too inert for non-kinase targets), yet it avoids the hyper-reactivity and rapid metabolic clearance associated with ESF[2][4].

Experimental Methodology: Self-Validating Kinetic Assay

To ensure scientific integrity, the kinetic analysis of 4-ESP must be conducted using a self-validating system. The following protocol outlines a robust LC-MS/MS workflow designed to measure the pseudo-first-order kinetics of 4-ESP depletion.

Causality in Protocol Design:
  • Pseudo-First-Order Conditions: By maintaining[GSH] at a 50-fold excess over [4-ESP], the concentration of GSH remains effectively constant. This simplifies the complex second-order rate equation into a pseudo-first-order exponential decay, making the extraction of the observed rate constant ( kobs​ ) highly robust.

  • EDTA Addition: Trace transition metals (e.g., Cu2+ , Fe3+ ) in standard buffers catalyze the oxidative dimerization of GSH to GSSG. Depleted GSH invalidates the kinetic model. EDTA chelates these metals, preserving a stable nucleophile pool.

  • Acidic Quenching: The Michael addition strictly requires the thiolate anion ( GS− ). Dropping the pH below 3.0 instantly protonates all available GSH (cysteine thiol pKa​≈8.3 ), immediately arresting the reaction for accurate LC-MS/MS snapshotting.

Step-by-Step Workflow:

Step 1: Buffer & Reagent Preparation

  • Prepare a 100 mM Potassium Phosphate buffer at exactly pH 7.4. Add 1 mM EDTA to prevent metal-catalyzed thiol oxidation. Degas the buffer with nitrogen for 15 minutes.

  • Prepare a 10 mM stock of 4-ESP in LC-MS grade DMSO.

  • Prepare a 100 mM stock of reduced L-Glutathione (GSH) in the degassed buffer (prepare fresh immediately before use).

Step 2: Reaction Initiation

  • In a temperature-controlled autosampler vial at 37°C, mix the buffer and GSH stock to achieve a final GSH concentration of 5 mM.

  • Initiate the reaction by spiking in 4-ESP to a final concentration of 100 µM (DMSO final concentration 1%). Vortex for 3 seconds.

Step 3: Time-Course Sampling & Quenching

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into 50 µL of ice-cold Quench Solution (Acetonitrile containing 1% Formic Acid and 1 µM Labetalol as an internal standard). The low pH (< 3) instantly halts the reaction.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate any buffer salts.

  • Inject 2 µL of the supernatant into a Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the 4-ESP parent mass normalized to the Labetalol internal standard.

Step 5: Data Processing

  • Plot the natural log of the normalized 4-ESP peak area versus time. The negative slope of the linear regression yields kobs​ ( min−1 ).

  • Calculate the second-order rate constant: kGSH​=kobs​/[GSH] .

Workflow Prep 1. Reagent Prep Degassed Buffer Incubate Incubate Prep->Incubate Quench 3. Quenching 1% Formic Acid Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Kinetics 5. Kinetic Modeling 1st Order Fit LCMS->Kinetics

Step-by-step LC-MS/MS experimental workflow for determining GSH reaction kinetics.

Conclusion

The kinetic analysis of 4-(Ethenesulfonyl)pyridine reveals a highly capable covalent warhead that bridges the gap between the ultra-stable acrylamides and the hyper-reactive ethenesulfonyl fluorides. By utilizing the rigorous, self-validating LC-MS/MS protocol outlined above, drug development professionals can accurately map the intrinsic reactivity of 4-ESP derivatives, ensuring that the final targeted covalent inhibitor achieves maximum target occupancy with minimal off-target liability.

References

  • Title : Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source : Exploration of Targeted Anti-tumor Therapy URL :[Link]

  • Title : SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. Source : Journal of Medicinal Chemistry (ACS) URL :[Link]

  • Title : Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Source : PubMed Central (NIH) / bioRxiv URL :[Link]

Sources

Comparative

Head-to-Head Comparison: 4-(Ethenesulfonyl)pyridine vs. Iodoacetamide for Cysteine Alkylation

The Alkylation Imperative in Proteomics and Bioconjugation In bottom-up proteomics and targeted bioconjugation, the reduction and subsequent alkylation of disulfide bonds are critical steps to prevent spontaneous re-oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

The Alkylation Imperative in Proteomics and Bioconjugation

In bottom-up proteomics and targeted bioconjugation, the reduction and subsequent alkylation of disulfide bonds are critical steps to prevent spontaneous re-oxidation and ensure accurate peptide identification . For decades, Iodoacetamide (IAA) has served as the gold-standard alkylating agent. However, modern mass spectrometry (MS) demands higher chemoselectivity and enhanced ionization efficiencies.

Enter 4-(Ethenesulfonyl)pyridine (4-ESP) —a bifunctional reagent that merges the exquisite thiol-selectivity of a vinyl sulfone warhead with the ionization-boosting properties of a basic pyridine ring . This guide provides an in-depth technical comparison of these two reagents, detailing the causality behind their performance differences and providing validated experimental workflows.

Mechanistic Causality: SN​2 vs. Michael Addition

The divergence in performance between IAA and 4-ESP is rooted in fundamental physical organic chemistry.

Iodoacetamide (IAA) - The SN​2 Pathway: IAA operates via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. While it reacts rapidly with cysteine thiolates to form a carbamidomethyl adduct (+57.02 Da), the haloacetamide warhead is a relatively "hard" electrophile. If the reaction is not strictly controlled (e.g., prolonged incubation or high reagent excess), IAA loses its chemoselectivity, leading to artifactual over-alkylation of primary amines (lysine side chains, N-termini) and imidazoles (histidine) .

4-(Ethenesulfonyl)pyridine (4-ESP) - The Michael Addition Pathway: 4-ESP features an ethenesulfonyl (vinyl sulfone) group, which acts as a classic Michael acceptor. According to Hard-Soft Acid-Base (HSAB) theory, the soft thiolate nucleophile of cysteine perfectly matches the soft vinyl sulfone electrophile. This conjugate addition yields an exceedingly stable pyridylethylsulfonyl adduct (+169.02 Da) . The reaction is highly chemoselective, virtually eliminating the off-target alkylation seen with IAA [[1]]([Link]). Furthermore, the pyridine ring acts as a "proton sponge." In positive-mode Electrospray Ionization (ESI+), the basic pyridine nitrogen readily accepts a proton, increasing the gas-phase basicity of the modified peptide. Similar to other basic pyridine derivatives, this enhancement can increase the identification rate of low-abundance cysteine-containing peptides by up to a factor of 2 .

Quantitative Performance Comparison

MetricIodoacetamide (IAA)4-(Ethenesulfonyl)pyridine (4-ESP)
Reaction Mechanism SN​2 Nucleophilic SubstitutionConjugate (Michael) Addition
Adduct Mass Shift +57.02 Da (Carbamidomethylation)+169.02 Da (Pyridylethylsulfonylation)
Chemoselectivity Moderate (Prone to off-target reactions)Exceptionally High (Strictly Cys-selective)
Over-alkylation Risk High (Reacts with Lys, His, N-termini)Negligible
MS Ionization Effect Neutral (No signal enhancement)High (Pyridine basicity boosts ESI+ signal)
Adduct Stability Stable, but reversible under extreme conditionsExceedingly stable (Resists 6N HCl at 110°C)
Quenching Requirement Mandatory (Excess DTT required)Optional (Due to high target selectivity)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Workflow Start Protein Sample (Disulfide Bonds Intact) Reduction Reduction Step (DTT or TCEP, 37°C) Start->Reduction Split Alkylation Strategy Reduction->Split IAA Iodoacetamide (IAA) (Dark, RT, 30 min) Split->IAA S_N2 Pathway ESP 4-(Ethenesulfonyl)pyridine (RT, 60 min) Split->ESP Michael Addition Quench1 Mandatory Quenching (Excess DTT) IAA->Quench1 Quench2 No Quenching Required (High Chemoselectivity) ESP->Quench2 MS1 Standard LC-MS/MS (Normal Ionization) Quench1->MS1 MS2 Enhanced LC-MS/MS (Boosted ESI+ Signal) Quench2->MS2

Workflow comparing standard IAA alkylation vs. enhanced 4-ESP alkylation for LC-MS/MS.

Protocol A: Standard Iodoacetamide (IAA) Alkylation
  • Reduction: Incubate 100 µg of protein with 5 mM Dithiothreitol (DTT) in 50 mM ammonium bicarbonate (pH 8.0) for 30 min at 37°C.

  • Alkylation: Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for exactly 30 min. Causality Note: Darkness prevents the photolytic generation of free iodine radicals, which cause artifactual modifications on tyrosine residues .

  • Mandatory Quench: Add DTT to a final concentration of 15 mM to quench unreacted IAA.

  • Self-Validation Check: During LC-MS/MS data analysis, search for +57.02 Da mass shifts on Lysine or Histidine. If present, the IAA incubation time must be reduced in subsequent runs.

Protocol B: Enhanced 4-(Ethenesulfonyl)pyridine (4-ESP) Alkylation
  • Reduction: Incubate 100 µg of protein with 5 mM TCEP (preferred over DTT to prevent reagent consumption) in 50 mM ammonium bicarbonate (pH 7.5–8.0) for 30 min at 37°C.

  • Alkylation: Add 4-ESP to a final concentration of 10 mM. Incubate at room temperature for 60 min. Causality Note: The Michael addition is slightly slower than SN​2 displacement, necessitating a longer incubation. However, the soft electrophilic nature of the vinyl sulfone ensures zero cross-reactivity with amines during this extended timeframe .

  • Cleanup: Proceed directly to tryptic digestion or perform standard desalting (e.g., SP3 or C18 spin columns). Quenching is not strictly required.

  • Self-Validation Check: Validate the protocol by extracting the Total Ion Chromatogram (TIC) of known cysteine-containing peptides. A successful 4-ESP alkylation is confirmed by a measurable increase in signal intensity compared to the IAA control, driven by the protonation of the pyridine ring .

Pathway & Mechanistic Divergence

Mechanism Cys Cysteine Thiolate (Soft Nucleophile) IAA Iodoacetamide (Harder Electrophile) Cys->IAA S_N2 Attack ESP 4-(Ethenesulfonyl)pyridine (Soft Electrophile) Cys->ESP Conjugate Addition Adduct1 Carbamidomethyl Adduct (+57.02 Da) IAA->Adduct1 Fast Kinetics OffTarget Off-Target Reactions (Lys, His, N-term) IAA->OffTarget Excess Reagent Adduct2 Pyridylethylsulfonyl Adduct (+169.02 Da) ESP->Adduct2 Thermodynamically Stable Selective Strict Cys Selectivity (No Cross-Reactivity) ESP->Selective HSAB Matching

Mechanistic divergence of cysteine alkylation via SN2 (IAA) versus Michael addition (4-ESP).

References

  • Title: Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics. Source: Analytical and Bioanalytical Chemistry / PubMed URL: [Link]

  • Title: Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Source: Analytical Chemistry / PubMed URL: [Link]

  • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Source: Molecular BioSystems / Oxford Academic URL: [Link]

  • Title: Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Source: ResearchGate URL: [Link]

  • Title: An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Source: Royal Society Open Science URL: [Link]

Sources

Validation

assessing the biological activity of proteins after modification with 4-(Ethenesulfonyl)pyridine

Assessing the Biological Activity of Proteins Modified with 4-(Ethenesulfonyl)pyridine: A Comparative Technical Guide Executive Summary In the development of biotherapeutics, antibody-drug conjugates (ADCs), and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Biological Activity of Proteins Modified with 4-(Ethenesulfonyl)pyridine: A Comparative Technical Guide

Executive Summary In the development of biotherapeutics, antibody-drug conjugates (ADCs), and targeted protein degraders, the chemoselective modification of cysteine residues is a foundational technique. For decades, maleimide chemistry has served as the industry standard. However, the inherent instability of the maleimide-derived succinimide thioether linkage in systemic circulation—specifically its susceptibility to retro-Michael exchange with serum albumin—has exposed a critical bottleneck in drug development[1].

To overcome this, 4-(Ethenesulfonyl)pyridine (4-ESP) —a highly reactive vinyl sulfone derivative—has emerged as a superior electrophile. This guide provides an objective, data-driven comparison of 4-ESP against traditional reagents, detailing the mechanistic causality behind its performance and providing self-validating protocols to assess protein bioactivity post-modification.

Mechanistic Causality: The 4-ESP Advantage

The superiority of 4-(Ethenesulfonyl)pyridine over traditional bioconjugation reagents is rooted in its unique electronic properties and the thermodynamics of the bonds it forms.

  • Tunable Electrophilicity: The pyridine ring in 4-ESP acts as a potent electron-withdrawing group (EWG). This strongly polarizes the adjacent vinyl sulfone double bond, lowering the activation energy required for nucleophilic attack by a cysteine thiolate. Consequently, 4-ESP exhibits rapid, highly efficient reaction kinetics compared to unactivated aliphatic vinyl sulfones[2][3].

  • Absolute Linkage Stability: While maleimides form a reversible succinimide thioether that degrades over time, the Michael addition of a thiol to 4-ESP generates a permanent, irreversible thioether bond. This linkage is sterically and electronically stable, completely resisting retro-Michael degradation or thiol-exchange in human plasma[1][4].

  • Preservation of Bioactivity: 4-ESP achieves complete conjugation under mild, near-neutral conditions (pH 7.0–8.0). By avoiding extreme pH shifts, heavy metal catalysts, or prolonged incubation times, the protein's tertiary structure remains unperturbed, ensuring maximum retention of its native biological activity and target-binding affinity[4][5].

Mechanism cluster_4ESP 4-ESP Pathway (Vinyl Sulfone) cluster_Mal Traditional Pathway (Maleimide) Substrate Target Protein (Free Cysteine) Reagent1 4-(Ethenesulfonyl)pyridine Substrate->Reagent1 pH 7.0-8.0 Reagent2 Maleimide Reagent Substrate->Reagent2 pH 6.5-7.5 Conj1 Stable Thioether Linkage Reagent1->Conj1 Irreversible Addition Result1 Retained Bioactivity No Plasma Exchange Conj1->Result1 in vivo Conj2 Succinimide Thioether Reagent2->Conj2 Reversible Addition Result2 Retro-Michael Exchange Loss of Bioactivity Conj2->Result2 Albumin Thiols

Figure 1: Mechanistic divergence between 4-ESP and traditional maleimide conjugation pathways.

Comparative Performance Analysis

To objectively assess the utility of 4-ESP, we must benchmark its chemical and biological performance against the most widely used cysteine-reactive electrophiles: Maleimides and Iodoacetamides.

Parameter4-(Ethenesulfonyl)pyridine (4-ESP)Traditional MaleimideIodoacetamide
Electrophile Class Vinyl Sulfone (Pyridine-activated) α,β -Unsaturated ImideAlkyl Halide
Reaction Kinetics Moderate to Fast (Tunable via pH)Very FastSlow
Chemoselectivity High (Cysteine at pH 7.0–8.0)High (Cysteine at pH 6.5–7.5)Moderate (Risk of Lys/His alkylation)
Linkage Formed Irreversible ThioetherReversible Succinimide ThioetherIrreversible Thioether
Plasma Stability Excellent (No albumin exchange)Poor (Rapid retro-Michael exchange)Moderate (Prone to oxidation)
Bioactivity Retention High (Minimal structural perturbation)Variable (Loss of conjugate over time)Low (High risk of off-target damage)

Methodologies for Assessing Biological Activity Post-Modification

Conjugating the protein is only the first step; validating that the modified protein retains its biological function is critical. A self-validating analytical workflow must evaluate the following parameters:

  • A. Structural Integrity (LC-MS & Circular Dichroism): Before conducting functional assays, you must confirm the stoichiometry of the modification. 4-ESP adds exactly +169.2 Da per conjugation site. Intact mass LC-MS will verify the absence of over-alkylation, which can occur if lysines are unintentionally targeted at pH > 8.5[3]. Circular Dichroism (CD) is subsequently used to ensure the alpha-helical and beta-sheet signatures remain identical to the wild-type protein.

  • B. Target Binding Affinity (Surface Plasmon Resonance - SPR): To ensure the 4-ESP tag does not sterically hinder the active site or receptor-binding domain, SPR is employed. The modified protein is flowed over a sensor chip immobilized with its native ligand. The association ( kon​ ) and dissociation ( koff​ ) rates must be compared directly to an unmodified control to confirm retained affinity[4].

  • C. In Vivo / Plasma Stability Assays: Biological activity in vitro means little if the conjugate degrades in vivo. Incubate the 4-ESP-protein conjugate in 50% human serum at 37°C for 7 days. 4-ESP conjugates typically show >95% retention of the intact linkage, whereas maleimide conjugates often drop below 50% due to off-target exchange with serum thiols[1].

Self-Validating Experimental Protocol: 4-ESP Conjugation & Assessment

Note: This protocol is designed with built-in causality checks to prevent false positives and ensure maximum bioactivity retention.

Step 1: Mild Reduction of Disulfides

  • Action: Incubate the target protein (10–50 µM) with 1.1 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature in PBS (pH 7.4).

  • Causality: TCEP reduces disulfides to free cysteines without introducing competing thiols (unlike DTT or BME). Expert Insight: While TCEP lacks a thiol, phosphines can undergo aberrant Michael addition with highly reactive vinyl sulfones[6]. Therefore, you must strictly limit TCEP to 1.1 equivalents, or perform a rapid buffer exchange prior to adding 4-ESP.

Step 2: 4-ESP Conjugation

  • Action: Add 4-(Ethenesulfonyl)pyridine (dissolved in anhydrous DMSO) to the protein solution at a 5-to-10-fold molar excess. Ensure the final DMSO concentration remains <5% v/v to prevent protein denaturation.

  • Causality: The slight molar excess drives the pseudo-first-order kinetics to completion within 2–4 hours at room temperature, minimizing the time the protein spends ex vivo and reducing the risk of thermal degradation[2].

Step 3: Quenching and Purification

  • Action: Quench the reaction by adding an excess of a low-molecular-weight thiol (e.g., L-cysteine or reduced glutathione) for 15 minutes. Purify the conjugate using Size Exclusion Chromatography (SEC) or rapid dialysis.

  • Causality: Quenching neutralizes any unreacted 4-ESP, preventing off-target reactions or toxicity during downstream biological cell-based assays. SEC removes both the quenched reagent and any aggregated protein fractions.

Step 4: Functional Validation (Enzymatic/Binding Assay)

  • Action: Perform a comparative ELISA, SPR, or enzymatic cleavage assay alongside an unmodified wild-type control.

  • Causality: This step definitively answers whether the 4-ESP modification altered the protein's biological activity. A retained EC50​ or Kd​ value validates the non-disruptive nature of the vinyl sulfone linkage[4].

Protocol Step1 Step 1 TCEP Reduction Step2 Step 2 4-ESP Conjugation Step1->Step2 Step3 Step 3 Buffer Exchange Step2->Step3 Step4 Step 4 LC-MS Validation Step3->Step4 Step5 Step 5 Bioactivity Assay Step4->Step5

Figure 2: Self-validating workflow for 4-ESP bioconjugation and biological assessment.

References

  • Source: nih.
  • Source: bath.ac.
  • Source: nih.
  • Source: explorationpub.
  • Source: tandfonline.
  • Source: nih.

Sources

Comparative

Comparative Guide: Characterization of 4-(Ethenesulfonyl)pyridine-Cysteine Adducts by NMR Spectroscopy

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the selection of appropriate electrophilic warheads. While acrylamides have historically dominated the landscape, vinyl sulfones—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the selection of appropriate electrophilic warheads. While acrylamides have historically dominated the landscape, vinyl sulfones—specifically heteroaryl vinyl sulfones like 4-(Ethenesulfonyl)pyridine (4-ESP)—are emerging as highly tunable, potent alternatives[1]. This guide provides an objective comparison of 4-ESP against other standard warheads and details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for characterizing its reaction with cysteine.

Comparative Profiling of Cysteine-Reactive Warheads

The choice of a covalent warhead dictates the pharmacokinetics, target residence time, and off-target toxicity of a drug candidate. The vinyl sulfone moiety is a potent Michael acceptor that forms an irreversible thioether bond with the thiolate of target cysteine residues[2].

Why 4-(Ethenesulfonyl)pyridine?

The introduction of a pyridine ring to the vinyl sulfone core (heteroaryl vinyl sulfone) fundamentally alters its electronic landscape. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the vinyl group compared to a standard phenyl vinyl sulfone[3]. Furthermore, the pyridine nitrogen can be protonated in the acidic microenvironments of certain enzyme active sites, acting as a "tunable" switch that exponentially increases reactivity precisely where it is needed.

Table 1: Performance Comparison of Covalent Warheads
Warhead ClassRepresentative CompoundIntrinsic Thiol ReactivityReversibilityKey Advantage in Drug Design
Heteroaryl Vinyl Sulfone 4-(Ethenesulfonyl)pyridineHigh IrreversibleTunable reactivity via heteroatom protonation; high selectivity[3].
Aryl Vinyl Sulfone Phenyl Vinyl SulfoneModerateIrreversibleExcellent plasma stability; predictable and steady kinetics[3].
Standard Acrylamide N-phenylacrylamideLow to ModerateIrreversibleExtensive clinical precedent (e.g., Osimertinib, Ibrutinib).
Cyanoacrylamide α-CyanoacrylamideVery HighReversibleEnables reversible covalent inhibition; reduces permanent off-target toxicity[4].

Reaction Mechanism & Pathway Visualization

The reaction between 4-ESP and cysteine proceeds via a classic Michael addition. The thiolate anion attacks the β -carbon of the vinyl sulfone, pushing electrons toward the sulfonyl group to form a stabilized enolate-like intermediate, which is subsequently protonated to yield the stable thioether adduct[2].

ReactionPathway ESP 4-(Ethenesulfonyl)pyridine (Electrophile) Intermediate Enolate-like Transition State ESP->Intermediate Michael Addition CYS Cysteine Thiolate (Nucleophile) CYS->Intermediate Nucleophilic Attack Adduct Thioether Adduct (Irreversible) Intermediate->Adduct Protonation

Covalent adduct formation pathway between 4-ESP and a cysteine residue.

NMR Characterization: The Gold Standard for Adduct Validation

While Mass Spectrometry (MS) can confirm the molecular weight of the adduct, it cannot definitively prove the regiochemistry of the covalent bond or easily capture real-time reaction kinetics in solution. NMR spectroscopy bridges this gap by providing atomic-level resolution of the adduct formation[5].

Causality in Experimental Design
  • Why use N-acetylcysteine (NAC) instead of free Cysteine? Free cysteine contains a nucleophilic primary amine that can undergo competitive intramolecular cyclization or secondary reactions with the warhead. NAC mimics the peptide backbone, isolating the thiol as the sole nucleophile.

  • Why use D 2​ O/Phosphate Buffer? Reaction kinetics are highly pH-dependent. A 100 mM phosphate buffer stabilizes the pH at 7.4 (physiological conditions), while D 2​ O eliminates the massive H 2​ O solvent peak that would otherwise suppress the critical aliphatic signals of the newly formed adduct.

  • Why include DSS? 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) acts as an internal standard. It provides a stable integration reference (set to 0 ppm) to accurately calculate the pseudo-first-order rate constants as the vinyl protons disappear.

Step-by-Step Protocol: NMR Kinetic Profiling & Structural Elucidation

Phase 1: Sample Preparation

  • Prepare a 100 mM sodium phosphate buffer in 99.9% D 2​ O, adjusting the pD to 7.4 (accounting for the isotope effect: pD = pH-meter reading + 0.4).

  • Prepare a 20 mM stock solution of 4-ESP in DMSO- d6​ .

  • Prepare a 200 mM stock solution of N-acetylcysteine (NAC) in the D 2​ O buffer.

  • Prepare a 10 mM stock of DSS in D 2​ O for internal referencing.

Phase 2: Kinetic Acquisition (1D 1 H NMR)

  • In a standard 5 mm NMR tube, combine 400 μ L of buffer, 50 μ L of DSS stock, and 50 μ L of NAC stock.

  • Insert the tube into the NMR spectrometer (e.g., 600 MHz), tune, match, and shim the magnet. Set the probe temperature to 37 °C.

  • Eject the tube, rapidly spike in 25 μ L of the 4-ESP stock (final concentration ~1 mM 4-ESP, 20 mM NAC, ensuring pseudo-first-order conditions). Invert twice to mix and immediately re-insert.

  • Run a time-course array of 1D 1 H NMR spectra (e.g., 16 scans per spectrum, acquired every 5 minutes for 12 hours).

Phase 3: Structural Elucidation (2D NMR)

  • After 24 hours (ensuring 100% conversion), acquire 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Use HSQC to correlate the newly formed aliphatic protons to their respective carbons, and HMBC to confirm the connectivity across the thioether (-S-) and sulfone (-SO 2​ -) linkages.

NMRWorkflow Prep Sample Preparation (4-ESP + NAC in D2O Buffer) Acq1D 1D 1H NMR Time-Course (Kinetic Profiling) Prep->Acq1D t = 0 to 12h Acq2D 2D NMR (HSQC/HMBC) (Structural Elucidation) Prep->Acq2D Endpoint (t = 24h) Data Data Processing (Integration & Rate Calculation) Acq1D->Data Peak Decay Tracking Acq2D->Data Regiochemistry Confirmation Result Validation of Warhead Efficacy Data->Result

Self-validating NMR workflow for kinetic and structural characterization.

Data Interpretation: Tracking the Thioether Formation

The reaction progress is quantitatively monitored by tracking the disappearance of the characteristic olefinic protons of the vinyl sulfone and the concomitant appearance of the aliphatic methylene protons[5].

In the starting material (4-ESP), the vinyl protons ( α and β to the sulfone) appear as distinct doublets or doublet of doublets between 6.5 and 7.0 ppm with a large trans-coupling constant ( J≈15 Hz)[5]. Upon reaction with cysteine, the sp2 carbons convert to sp3 carbons. The resulting thioether adduct displays new multiplets in the aliphatic region (2.8 - 3.6 ppm) corresponding to the -SO 2​ -CH 2​

  • and -S-CH 2​
  • protons[6].
Table 2: Key NMR Chemical Shift Assignments (600 MHz, D 2​ O, 37 °C)
Structural Environment4-ESP (Starting Material) δ 1 H (ppm)4-ESP-Cys Adduct δ 1 H (ppm)Multiplicity & Coupling
Pyridine H (ortho to N) 8.828.78Doublet ( J≈5.5 Hz)
Pyridine H (meta to N) 7.757.68Doublet ( J≈5.5 Hz)
Vinyl H ( α to SO 2​ ) 6.82DisappearsDoublet ( J≈15.3 Hz)
Vinyl H ( β to SO 2​ ) 6.69DisappearsDoublet ( J≈15.3 Hz)
Aliphatic CH 2​ ( α to SO 2​ ) None3.55 - 3.65Multiplet[6]
Aliphatic CH 2​ ( β to SO 2​ , α to S) None2.95 - 3.05Multiplet[6]
Cysteine α -CH None4.25Multiplet[6]

Note: Chemical shifts may vary slightly based on exact pH/pD and concentration. The 1:1 integration ratio between the newly formed aliphatic protons and the intact pyridine protons confirms quantitative adduct formation without side-product degradation.

Strategic Recommendations

For drug development professionals engineering targeted covalent inhibitors:

  • Choose 4-ESP when targeting cysteines in solvent-exposed or slightly acidic pockets where the pyridine ring can participate in favorable electrostatic interactions or hydrogen bonding, simultaneously boosting warhead reactivity.

  • Choose Acrylamides when a highly attenuated, slow-reacting warhead is required to minimize off-target toxicity in highly conserved kinase pockets.

  • Utilize NMR Kinetic Profiling early in the hit-to-lead phase. Relying solely on biochemical assays (like mass spectrometry or fluorescence) can mask off-target warhead degradation or reversible binding artifacts. The NMR protocol provided here serves as an absolute, self-validating truth for covalent bond formation.

References

  • A Simple and Versatile Synthetic Strategy to Functional Polypeptides via Vinyl Sulfone-Substituted l-Cysteine N-Carboxyanhydride | Macromolecules - ACS Publications. ACS.[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science.[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Taylor & Francis.[Link]

  • Reaction mechanism of the irreversible inactivation of cysteine proteases by vinyl sulfones. ResearchGate.[Link]

  • Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. ResearchGate.[Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv.[Link]

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Safety & Regulatory Compliance

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